AXC-879
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H38N8O4 |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
N-[2-[1-[[4-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]methyl]piperidin-4-yl]ethyl]-2-aminooxyacetamide |
InChI |
InChI=1S/C26H38N8O4/c1-2-3-14-37-25-31-23(27)22-24(32-25)34(26(36)30-22)16-20-6-4-19(5-7-20)15-33-12-9-18(10-13-33)8-11-29-21(35)17-38-28/h4-7,18H,2-3,8-17,28H2,1H3,(H,29,35)(H,30,36)(H2,27,31,32) |
Clé InChI |
UWSMGQCXTGJUKR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
AXC-879 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of AXC-879
Introduction
This compound is identified as a Toll-like receptor (TLR) agonist.[1] It is part of a novel class of therapeutic agents known as TLR-agonist Conjugates (TCs).[1] This technology involves the conjugation of a TLR agonist, such as this compound, to a targeting molecule, like a monoclonal antibody.[1] The primary therapeutic goal of such a conjugate is to deliver the immune-stimulating TLR agonist directly to the tumor microenvironment.[1] This targeted approach aims to stimulate a potent, localized anti-tumor immune response while minimizing the systemic side effects often associated with systemic immunotherapy.[1]
Core Mechanism of Action: Targeted TLR7/8 Agonism
The proposed mechanism of action for this compound, as part of a TLR-agonist Conjugate, centers on the activation of Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8).[1] TLR7 and TLR8 are endosomally located receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1]
The general workflow for the mechanism of action is as follows:
-
Targeting and Binding: The antibody component of the conjugate binds to a specific antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the entire conjugate is internalized by the tumor cell, likely through receptor-mediated endocytosis.
-
Release and TLR Activation: Inside the cell, the TLR agonist (this compound) is released from the antibody and becomes available to bind to and activate TLR7 and/or TLR8 within the endosomal compartment.
-
Immune Cascade Initiation: The activation of TLR7/8 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines.[1] This localized immune stimulation is intended to recruit and activate various immune cells, such as natural killer (NK) cells, T cells, and antigen-presenting cells (APCs), to mount an effective anti-tumor response.
Caption: General workflow of a TLR-agonist Conjugate (TC) utilizing this compound.
Signaling Pathway
Upon activation by an agonist like this compound, TLR7 and TLR8 initiate a downstream signaling cascade primarily through the MyD88-dependent pathway.[1] This leads to the activation of key transcription factors, including interferon regulatory factor 7 (IRF-7) and nuclear factor kappa B (NF-κB).[1] These transcription factors then move to the nucleus and drive the expression of various genes, most notably type I interferons (such as IFN-alpha) and other pro-inflammatory cytokines.[1] This cytokine milieu is critical for orchestrating the subsequent anti-tumor immune response.
Caption: Proposed MyD88-dependent signaling cascade for this compound.
Quantitative Data
No publicly available quantitative data, such as binding affinities (Kd), half-maximal effective concentrations (EC50), or in vivo efficacy data, for this compound could be identified in the search results.
Experimental Protocols
Detailed experimental protocols for the development and testing of this compound are not publicly available. However, based on the nature of the compound as a TLR-agonist Conjugate, the following general experimental workflows would be necessary for its characterization.
General Experimental Workflow for Characterization of a TLR-agonist Conjugate
References
In-depth Technical Guide to AXC-879: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AXC-879 is a potent Toll-like receptor 7 (TLR7) agonist that has emerged as a significant payload molecule in the development of immune-stimulating antibody conjugates (ISACs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals working in the fields of immunology, oncology, and antibody-drug conjugate technology.
Chemical Structure and Properties
This compound is a small molecule designed to activate the TLR7 signaling pathway. While the definitive chemical structure is proprietary and typically disclosed within patent literature, its identity is confirmed by the Chemical Abstracts Service (CAS) number 2479277-22-8.[1]
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| CAS Number | 2479277-22-8 | [1] |
| Molecular Target | Toll-like receptor 7 (TLR7) | [2] |
| Biological Activity | TLR7 Agonist | [1][2] |
| EC50 | 157.2 nM | [1] |
| Application | ADC Cytotoxin / ISAC Payload | [1] |
Synthesis of this compound
The precise, step-by-step synthesis of this compound is proprietary information contained within patent filings. However, the general synthesis of similar small molecule TLR7 agonists, often purine-based compounds, involves multi-step organic synthesis. A generalized workflow for the synthesis of such compounds is outlined below. This is a representative synthesis and may not reflect the exact synthesis of this compound.
Caption: Generalized workflow for the synthesis of a small molecule TLR7 agonist.
Mechanism of Action: TLR7 Signaling Pathway
This compound functions as a TLR7 agonist. TLR7 is an endosomal receptor primarily expressed in immune cells such as dendritic cells (DCs) and B cells.[2] Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this cascade leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF-7) and nuclear factor kappa B (NF-κB).[2] The translocation of these transcription factors to the nucleus results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[2]
Caption: TLR7 signaling pathway activated by this compound.
Application in Immune-Stimulating Antibody Conjugates (ISACs)
This compound is utilized as a payload in the development of ISACs.[1] ISACs are a novel class of antibody-drug conjugates designed to deliver an immune-activating agent directly to the tumor microenvironment. This targeted delivery aims to convert immunologically "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors by stimulating a local anti-tumor immune response.
The general workflow for the development and mechanism of action of an this compound-based ISAC is as follows:
References
Whitepaper: Identification and Validation of the Molecular Target for AXC-879
Abstract
This document details the comprehensive target identification and validation process for the novel small molecule inhibitor, AXC-879. Discovered through a phenotypic screen for anti-proliferative activity in melanoma cell lines, this compound has demonstrated potent efficacy. This guide outlines the biochemical and cellular assays, proteomic approaches, and genetic methods used to conclusively identify and validate Novel Kinase A (NKA) as the direct molecular target of this compound. The data presented herein establishes a clear mechanism of action, showing that this compound exerts its anti-cancer effects by directly inhibiting NKA, a critical upstream activator of the MAPK signaling pathway. All experimental protocols and supporting data are provided to facilitate further investigation and preclinical development.
Target Identification Strategy
The primary strategy for identifying the molecular target of this compound involved a multi-pronged approach to generate high-confidence evidence. The workflow began with unbiased, large-scale screening methods and progressively narrowed the focus to specific validation techniques.
Caption: High-level workflow for the identification and validation of NKA as the target of this compound.
Quantitative Data Summary
Table 1: Biochemical Activity and Selectivity of this compound
The inhibitory activity of this compound was assessed against a panel of purified recombinant kinases using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) was determined from dose-response curves. Results demonstrate that this compound is a potent and highly selective inhibitor of Novel Kinase A (NKA).
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| NKA | 2.5 | Novel Kinase Family | Primary Target |
| Kinase B | 8,500 | NKA Family | >3000-fold selectivity |
| Kinase C | >10,000 | NKA Family | No significant activity |
| MEK1 | >10,000 | MAPK Pathway | No off-target activity |
| ERK2 | >10,000 | MAPK Pathway | No off-target activity |
| SRC | 9,200 | Tyrosine Kinase | Minimal off-target activity |
| EGFR | >10,000 | Tyrosine Kinase | No off-target activity |
Table 2: Cellular Activity of this compound
The anti-proliferative effect of this compound was measured in melanoma cell lines characterized by their genetic dependency on the NKA signaling pathway. The half-maximal effective concentration (EC50) was determined after 72 hours of compound exposure.
| Cell Line | Genetic Background | EC50 (nM) | Correlation with Target |
| MEL-23 | NKA Overexpression | 15.2 | High Potency |
| MEL-18 | NKA Wild-Type | 1,250 | Moderate Potency |
| A375 | BRAF V600E (NKA-independent) | >10,000 | No Potency |
Table 3: Cellular Target Engagement via CETSA
Direct binding of this compound to NKA in intact MEL-23 cells was confirmed using the Cellular Thermal Shift Assay (CETSA).[1][2][3] The change in melting temperature (ΔTm) indicates target protein stabilization upon compound binding.
| Target Protein | Treatment | Melting Temp (Tm) (°C) | ΔTm (°C) | Conclusion |
| NKA | Vehicle (DMSO) | 48.5 | - | Baseline |
| NKA | This compound (1 µM) | 56.2 | +7.7 | Strong Target Engagement |
| Vinculin | Vehicle (DMSO) | 62.1 | - | Negative Control |
| Vinculin | This compound (1 µM) | 62.3 | +0.2 | No Off-Target Engagement |
Signaling Pathway Context
This compound was found to inhibit Novel Kinase A (NKA), a newly discovered upstream regulator of the canonical MAPK signaling cascade. In certain melanoma subtypes, overexpression of NKA leads to constitutive activation of the pathway, driving uncontrolled cell proliferation. This compound directly binds to the ATP-binding pocket of NKA, preventing the phosphorylation and subsequent activation of the downstream kinase, RAF.
Caption: Proposed NKA-MAPK signaling pathway and the inhibitory mechanism of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ADP produced by the kinase reaction, which is correlated with kinase activity.[4][5]
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Dilute recombinant human NKA to 2X final concentration (e.g., 0.2 ng/µL) in Kinase Buffer.
-
Prepare a 2X substrate/ATP mixture containing 2 µM of a suitable peptide substrate and 20 µM ATP in Kinase Buffer.
-
Create a 10-point serial dilution of this compound in 100% DMSO, then dilute further in Kinase Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.[4]
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound dilution or vehicle control (DMSO in buffer) to the wells of a 384-well white assay plate.
-
Add 10 µL of the 2X NKA enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and deplete remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement by measuring the thermal stabilization of a target protein in intact cells upon ligand binding.[1][6][7]
-
Cell Treatment:
-
Culture MEL-23 cells in RPMI-1640 medium with 10% FBS to 80-90% confluency.
-
Harvest cells and resuspend in fresh medium to a density of 5 x 10⁶ cells/mL.
-
Treat cells with this compound (final concentration 1 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[1]
-
Carefully collect the supernatant.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize protein concentrations for all samples and prepare for SDS-PAGE.
-
Load equal amounts of protein, perform electrophoresis, and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NKA (target) and Vinculin (loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for NKA at each temperature point.
-
Plot the normalized intensity versus temperature and fit to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of this compound-treated and vehicle-treated samples.
-
Protocol 3: siRNA-mediated Knockdown for Target Validation
This protocol uses small interfering RNA (siRNA) to reduce the expression of the target gene (NKA) to validate that the compound's effect is on-target.[8][9][10]
-
Transfection:
-
Seed MEL-23 cells in 6-well plates to be 60-70% confluent at the time of transfection.
-
Prepare three experimental conditions: 1) siRNA targeting NKA, 2) a non-targeting scramble siRNA as a negative control, and 3) a non-transfected control.[8]
-
For each well, dilute 50 pmol of siRNA in 100 µL of Opti-MEM medium. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine, incubate for 5 minutes, and add the complex to the cells.
-
Incubate cells for 48-72 hours at 37°C.
-
-
Validation of Knockdown (qPCR & Western Blot):
-
Western Blot: Lyse the remaining cells and perform a Western blot as described in the CETSA protocol to confirm the reduction of NKA protein levels.
-
Phenotypic Assay:
-
After confirming successful knockdown, re-seed the transfected cells into 96-well plates.
-
Treat the cells with a dose-response curve of this compound.
-
After 72 hours, measure cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Compare the EC50 of this compound in NKA-knockdown cells versus the scramble control. A significant rightward shift in the EC50 curve for the NKA-knockdown cells indicates that the compound's anti-proliferative effect is dependent on the presence of the NKA protein, thus validating it as the target.
-
Caption: Logical framework for validating NKA as the target of this compound using siRNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. CETSA [cetsa.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. qiagen.com [qiagen.com]
In-Depth Technical Guide: AXC-879 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AXC-879 is a potent Toll-like receptor 7 (TLR7) agonist designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs), specifically within a novel class of therapeutics known as Immune-Stimulating Antibody Conjugates (ISACs). By conjugating this compound to a monoclonal antibody that targets tumor-associated antigens, this approach aims to deliver a targeted immunostimulatory agent directly to the tumor microenvironment. This localized activation of the innate immune system, primarily through TLR7 signaling in myeloid cells, is intended to drive a robust anti-tumor immune response while minimizing systemic toxicities associated with non-targeted TLR agonists. Preclinical studies on ISACs utilizing TLR7 agonists similar to this compound have demonstrated promising anti-tumor activity, providing a strong rationale for their continued investigation. This document provides a comprehensive overview of the available data on this compound and related TLR7-agonist ADCs, detailed experimental methodologies, and visualizations of the key biological pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound functions as an agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells.[1][2] Upon binding of this compound, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][2] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating both innate and adaptive anti-tumor immune responses.[1][2]
As a component of an ADC, this compound is linked to a monoclonal antibody that specifically targets a tumor-associated antigen, such as HER2.[1][3][4] This targeted delivery ensures that the immunostimulatory effects of this compound are concentrated within the tumor microenvironment, thereby enhancing the therapeutic index and reducing the potential for systemic inflammatory side effects.
Signaling Pathway
The following diagram illustrates the TLR7 signaling pathway initiated by an this compound-containing ISAC.
Caption: TLR7 Signaling Pathway Activated by this compound ISAC.
Quantitative Data
While specific quantitative data for this compound itself is limited in publicly available literature, data from preclinical and clinical studies of similar HER2-targeted TLR7 agonist ISACs, such as NJH395, provide valuable insights into the expected activity.
| Parameter | Value | Compound/Context | Source |
| TLR7 Agonist Activity (EC50) | 157.2 nM | This compound | MedChemExpress |
| In Vitro Cytotoxicity (IC50) | 130 pM - 98.22 nM | ZHER2:2891-Fc-MMAE (HER2+ vs HER2- cells) | [5] |
| In Vitro Cytotoxicity (IC50) | 13 - 50 ng/mL | Thailanstatin ADCs (High HER2 expressing cells) | [6] |
| Clinical Trial (Phase I) | NCT03696771 | NJH395 (HER2-targeted TLR7 ISAC) | [1][3][4] |
| In Vivo Efficacy | Complete tumor regression | TAA1-targeted TLR7 ISAC in MC38 syngeneic model | [7] |
| In Vivo Efficacy | Superior performance vs. T-DXd | Tras-DXd-MTL1 (Dual DXd/TLR7 agonist ADC) in EMT6-HER2 and JIMT-1 models | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound-containing ISACs.
In Vitro Co-culture Assay for Myeloid Cell Activation
This assay evaluates the ability of an this compound ISAC to induce myeloid cell activation in a tumor-antigen-dependent manner.
Objective: To measure the production of inflammatory cytokines by immune cells in the presence of tumor cells and the ISAC.
Materials:
-
HER2-negative tumor cells (e.g., MDA-MB-468)[2]
-
Human peripheral blood mononuclear cells (PBMCs) or a myeloid reporter cell line (e.g., RAW-Blue™ cells)[2][9]
-
This compound ISAC and control antibodies (e.g., naked antibody, isotype control ISAC)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ELISA or HTRF kits for cytokine detection (e.g., TNF-α, IFN-γ, IL-6)[2][8][10]
-
QUANTI-Blue™ Solution (for RAW-Blue™ cells)[9]
Procedure:
-
Seed tumor cells (both HER2-positive and HER2-negative) into 96-well plates and allow them to adhere overnight.
-
The following day, add PBMCs or RAW-Blue™ cells to the wells containing the tumor cells at a specified effector-to-target ratio.
-
Add serial dilutions of the this compound ISAC and control antibodies to the co-culture.
-
Incubate the plates for 24-72 hours at 37°C and 5% CO2.[2][8]
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of secreted cytokines (e.g., TNF-α, IFN-γ, IL-6) in the supernatant using ELISA or HTRF assays according to the manufacturer's instructions.[2][8][10]
-
If using RAW-Blue™ cells, measure the secreted embryonic alkaline phosphatase (SEAP) activity in the supernatant using QUANTI-Blue™ Solution as a readout for NF-κB activation.[9]
Caption: Experimental Workflow for In Vitro Co-culture Assay.
In Vitro Cytotoxicity Assay
This assay determines the cytotoxic potential of the this compound ISAC against tumor cells.
Objective: To calculate the half-maximal inhibitory concentration (IC50) of the ISAC on HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell lines (e.g., MDA-MB-231, T-47-D)[5]
-
This compound ISAC and control antibodies
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed both HER2-positive and HER2-negative cells into 96-well plates and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of the this compound ISAC and control antibodies.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising payload for the development of a new generation of cancer immunotherapies. As a potent TLR7 agonist, its incorporation into antibody-drug conjugates allows for the targeted stimulation of the innate immune system within the tumor microenvironment. Preclinical data from similar TLR7-agonist ISACs have demonstrated the potential for robust anti-tumor activity and the induction of immunological memory.
Future research should focus on obtaining more comprehensive preclinical data for ISACs specifically containing this compound, including detailed in vivo efficacy studies in various tumor models and thorough safety and toxicology assessments. The ongoing clinical evaluation of related compounds like NJH395 will provide critical insights into the therapeutic potential and challenges of this approach in human patients. Optimization of the linker technology, drug-to-antibody ratio, and combination strategies with other immunotherapies, such as checkpoint inhibitors, will be key to unlocking the full potential of this compound in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Characterization and Phase 1 Study of the Anti-HER2-TLR7 Immune Stimulator Antibody Conjugate NJH395 in Patients with HER2-positive Malignancies - OAK Open Access Archive [oak.novartis.com]
- 4. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. zymeworks.com [zymeworks.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
AXC-879: A Potent Toll-like Receptor Agonist for Immuno-Oncology Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AXC-879 is a novel, potent Toll-like Receptor (TLR) agonist identified for its potential in immuno-oncology.[1] As a synthetic small molecule, this compound is designed to activate the innate immune system, a critical step in initiating a robust and durable anti-tumor response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and its application as a payload in Immune-Stimulating Antibody Conjugates (ISACs).
Core Compound Data
Limited public information is available regarding the specific chemical structure of this compound. However, its activity as a TLR agonist has been quantified.
Table 1: this compound In Vitro Activity
| Parameter | Value | Source |
| EC50 | 157.2 nM | MedchemExpress |
Mechanism of Action: TLR7/8 Agonism
This compound is characterized as a TLR agonist, with patent literature suggesting it functions as a TLR7, TLR8, or a dual TLR7/8 agonist.[2] TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the recognition of single-stranded RNA viruses. Their activation by a synthetic agonist like this compound mimics a viral infection, triggering a powerful downstream immune cascade.
Upon binding to TLR7 and/or TLR8 within the endosome of immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, this compound initiates a signaling pathway predominantly mediated by the adaptor protein MyD88. This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF-7). The activation of these transcription factors results in the production of a broad array of pro-inflammatory cytokines and chemokines, such as Type I interferons (IFN-α/β), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). This cytokine milieu promotes the maturation of dendritic cells, enhances antigen presentation, and ultimately leads to the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Signaling Pathway Diagram
Caption: TLR7/8 signaling pathway initiated by this compound.
Application in Immune-Stimulating Antibody Conjugates (ISACs)
A primary application of this compound is as a payload in the development of Immune-Stimulating Antibody Conjugates (ISACs).[1] ISACs are a novel therapeutic modality that combines the tumor-targeting specificity of a monoclonal antibody with the potent immune-activating properties of a TLR agonist like this compound.[3][4][5] This approach is designed to deliver the immune agonist directly to the tumor microenvironment, thereby concentrating its activity where it is needed most and minimizing systemic toxicities associated with broad immune activation.[3][4]
In a patented example, this compound was conjugated to the anti-HER2 antibody, trastuzumab. This HER2-AXC-879 ISAC demonstrated superior HER2-dependent TLR7 activity compared to other TLR agonist-linker combinations.[2][6] The proposed mechanism involves the binding of the antibody portion of the ISAC to the tumor antigen (e.g., HER2), followed by internalization of the conjugate. Once inside the cell, the TLR agonist payload is released and can engage with endosomal TLRs in either the tumor cell or, more importantly, in APCs that phagocytose the antibody-coated tumor cells.
ISAC Workflow Diagram
Caption: Conceptual workflow of an this compound based ISAC.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following represent standard methodologies that would be employed to characterize a TLR7/8 agonist.
TLR7/8 Reporter Assay
This assay is used to determine the potency and specificity of a TLR agonist.
-
Cell Lines: HEK-293 cells stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.
-
Methodology:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted compound to the cells. Include a known TLR7/8 agonist (e.g., R848) as a positive control and vehicle as a negative control.
-
Incubate the plate for 18-24 hours at 37°C.
-
Measure the reporter gene activity (SEAP or luciferase) using a suitable substrate and a plate reader.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of TLR activation by measuring the production of downstream cytokines.
-
Sample: Freshly isolated human PBMCs from healthy donors.
-
Methodology:
-
Plate PBMCs in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a positive control (e.g., R848 or LPS) and a vehicle control.
-
Incubate for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., IFN-α, IL-6, IL-12, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
In Vitro ISAC Activity Assay
This assay evaluates the target-dependent activity of an this compound-based ISAC.
-
Cell Lines: A cancer cell line expressing the target antigen (e.g., HER2-positive SK-BR-3 cells) and a reporter cell line for TLR activation (as in 5.1) or primary immune cells.
-
Methodology:
-
Co-culture the target cancer cells with either TLR reporter cells or PBMCs.
-
Add serial dilutions of the this compound ISAC, a non-targeted control antibody conjugated to this compound, the unconjugated antibody, and free this compound.
-
Incubate for 24-48 hours.
-
Measure the endpoint, which could be reporter gene activation or cytokine production from the co-cultured immune cells.
-
Compare the activity of the targeted ISAC to the controls to demonstrate antigen-dependent immune activation.
-
Summary and Future Directions
This compound is a potent TLR agonist with promising applications in oncology, particularly as a payload for ISACs. The strategy of targeting this immune agonist to the tumor microenvironment holds the potential to unlock a powerful, localized anti-tumor immune response while mitigating systemic side effects. The superior activity of the HER2-AXC-879 conjugate in preclinical models underscores the potential of this approach.
Further research and publication of detailed preclinical and clinical data will be crucial to fully understand the therapeutic potential, safety profile, and optimal applications of this compound and ISACs derived from it. Key areas for future investigation include the optimization of the linker technology, the selection of appropriate antibody targets for various cancer types, and the exploration of combination therapies, for instance, with checkpoint inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 3. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Immune stimulating antibody conjugate (ISAC) are being developed? [synapse.patsnap.com]
- 5. Immune stimulating antibody conjugate - Wikipedia [en.wikipedia.org]
- 6. WO2020168017A1 - Compositions containing, methods and uses of antibody-tlr agonist conjugates - Google Patents [patents.google.com]
Navigating the HER2 Signaling Axis: A Technical Guide to AXC-879 and AG 879
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of two distinct therapeutic agents, AXC-879 and AG 879, both of which intersect with the critical HER2 signaling pathway in oncology. While both compounds are relevant to HER2-positive cancers, they represent fundamentally different therapeutic modalities. This compound is a Toll-like receptor 7 (TLR7) agonist designed for use in antibody-drug conjugates (ADCs), representing an immunotherapeutic strategy. In contrast, AG 879 is a small molecule tyrphostin that directly inhibits HER2 kinase activity and downstream signaling. This document delineates the mechanism of action, available quantitative data, and relevant experimental methodologies for each compound, providing a comprehensive resource for the scientific community.
Section 1: this compound - A TLR7 Agonist for Immuno-Oncology Antibody-Drug Conjugates
This compound is a Toll-like receptor 7 (TLR7) agonist that has been developed for conjugation to monoclonal antibodies to create immune-stimulator antibody conjugates (ISACs). When coupled with a HER2-targeting antibody such as trastuzumab, the resulting "HER2-AXC-879" conjugate is designed to selectively deliver the immune-activating agent to HER2-expressing tumor cells.
Mechanism of Action
The therapeutic rationale for a HER2-AXC-879 ISAC is to transform the tumor microenvironment from an immunologically "cold" to a "hot" state. Upon binding to HER2 on the surface of a cancer cell, the ISAC is internalized. Inside the cell, the TLR7 agonist this compound is released and activates endosomal TLR7, a key receptor in the innate immune system. This activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, and the maturation and activation of antigen-presenting cells (APCs). These activated APCs can then prime and activate tumor-specific T cells, leading to a targeted anti-tumor immune response. A patent describing this technology suggests that HER2-AXC-879 exhibits potent ISAC activity, though specific quantitative data from peer-reviewed publications are not yet widely available.
Experimental Workflow: General ISAC Activity Assay
The following diagram outlines a general workflow for assessing the in vitro activity of an immune-stimulator antibody conjugate like HER2-AXC-879.
Figure 1: General workflow for in vitro ISAC activity assessment.
Quantitative Data
As of the latest available information, specific in vitro or in vivo quantitative data for this compound, such as IC50 values in various cell lines or tumor growth inhibition in xenograft models, are not publicly available in peer-reviewed literature. A patent application mentions that "HER2-AXC-879 has the best ISAC activity" when compared to other evaluated conjugates, but does not provide the underlying data in the available excerpts[1]. Further information may be available in the full patent documentation or future publications.
Section 2: AG 879 - A Tyrphostin Inhibitor of HER2 and RAF-1
AG 879 is a member of the tyrphostin family of compounds, known for their ability to inhibit protein tyrosine kinases. AG 879 has demonstrated a dual mechanism of action, directly inhibiting the HER2 tyrosine kinase and also reducing the expression of RAF-1, a key component of the MAPK/ERK signaling pathway.
Mechanism of Action and the HER2 Signaling Pathway
The HER2 receptor, upon dimerization, activates its intrinsic tyrosine kinase, leading to the phosphorylation of downstream signaling molecules. This initiates cascades through pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and differentiation. AG 879 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of HER2 and by downregulating the expression of both HER2 and RAF-1. The inhibition of RAF-1 is a notable feature, as it blocks a critical step in the MAPK/ERK cascade downstream of RAS.
The following diagram illustrates the HER2 signaling pathway and the points of inhibition by AG 879.
References
Preclinical Profile of AXC-879: A Technical Guide to a Novel TLR7 Agonist
Introduction
AXC-879 is a potent small molecule agonist of the Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its primary therapeutic application is as a payload in antibody-drug conjugates (ADCs), which are designed to deliver the immune-stimulating agent directly to tumor cells. These specialized ADCs are also referred to as immune-stimulating antibody conjugates (ISACs). By activating TLR7 in the tumor microenvironment, this compound initiates a localized immune response intended to lead to tumor cell destruction. This technical guide provides a comprehensive overview of the publicly available preclinical data and studies on this compound, including its mechanism of action, in vitro activity, and the methodologies used for its evaluation.
Core Data Summary
The following tables summarize the key quantitative data available for this compound and its conjugates. It is important to note that detailed preclinical data for this compound is limited in the public domain, likely due to its proprietary nature.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Parameter | Value |
| This compound | TLR7 Reporter Assay | EC50 | 157.2 nM |
Table 2: Preclinical Activity of this compound Conjugates
| Conjugate | Target | Cell Lines Tested | Observed Activity | Quantitative Data |
| HER2-AXC-879 | HER2 | SKBR3 (HER2-high), HCC1806 (HER2-low) | Demonstrated superior ISAC activity compared to other payload linkers.[1] | Specific activity values (e.g., EC50 on cell lines) are not publicly available. |
Table 3: Investigational TLR7-Agonist ISAC
| Investigational Compound | Description | Status |
| ARX622 | A site-specific TLR7-agonist antibody-drug conjugate. | Preclinical |
Mechanism of Action: TLR7 Signaling Pathway
This compound functions by activating TLR7, which is primarily expressed in the endosomes of immune cells such as B cells and plasmacytoid dendritic cells (pDCs). Upon binding of this compound, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF-7). The translocation of these factors to the nucleus results in the transcription of genes encoding for pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating an anti-tumor immune response.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the nature of the compound and information from related studies, the following outlines the likely methodologies employed.
In Vitro TLR7 Reporter Assay
This assay is used to determine the potency of this compound in activating the TLR7 signaling pathway. A common method involves the use of a reporter cell line, such as HEK-293 cells, that are engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
General Protocol:
-
Cell Culture: HEK-Blue™ hTLR7 cells (or a similar reporter cell line) are cultured in a growth medium supplemented with selective antibiotics.
-
Assay Setup: Cells are seeded in 96-well plates and incubated until they reach the desired confluency.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A known TLR7 agonist is used as a positive control, and a vehicle is used as a negative control.
-
Incubation: The plate is incubated for a specified period (e.g., 18-24 hours) to allow for TLR7 activation and reporter gene expression.
-
Signal Detection: The supernatant is collected, and the activity of the reporter enzyme (e.g., SEAP) is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression model.
In Vitro ISAC Activity Assay
To evaluate the activity of this compound as an ISAC (e.g., HER2-AXC-879), a co-culture system is likely employed. This would involve a target-expressing cancer cell line and an immune cell line capable of responding to TLR7 agonism.
General Protocol:
-
Cell Culture: Target-expressing cancer cells (e.g., SKBR3) and immune reporter cells (e.g., RAW-Blue™ cells) are cultured separately.
-
Co-culture Setup: The two cell types are co-cultured in a 96-well plate.
-
ISAC Treatment: Serial dilutions of the ISAC (e.g., HER2-AXC-879) are added to the co-culture. Controls would include the unconjugated antibody, this compound alone, and a vehicle.
-
Incubation: The plate is incubated to allow for ISAC binding to the target cells, internalization, and subsequent activation of the immune reporter cells.
-
Signal Detection: The activation of the immune reporter cells is measured, for example, by quantifying the expression of a reporter gene or the secretion of a specific cytokine.
-
Data Analysis: The signal is plotted against the ISAC concentration to determine the potency and specificity of the conjugate.
In Vivo Xenograft Studies
To assess the anti-tumor efficacy of this compound-containing ISACs, in vivo studies in animal models are essential.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are typically used.
-
Tumor Implantation: Human cancer cells expressing the target antigen (e.g., HER2-positive NCI-N87 cells) are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment groups and administered the ISAC, control antibody, or vehicle, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a promising TLR7 agonist with potent in vitro activity. Its incorporation into ISACs represents a targeted approach to cancer immunotherapy, aiming to concentrate the immune-stimulating effects within the tumor microenvironment. While the publicly available preclinical data is currently limited, the existing information provides a strong rationale for its continued development. Further publication of detailed preclinical and clinical data will be crucial for a more complete understanding of the therapeutic potential of this compound and its conjugates.
References
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of AXC-879
Disclaimer: As of late 2025, detailed public information regarding the specific safety and toxicity profile of the compound designated AXC-879 is limited. This document, therefore, provides a comprehensive overview of the anticipated safety and toxicity considerations for a compound of this class, based on its characterization as a Toll-Like Receptor 7 (TLR7) agonist intended for use as a payload in Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals to inform potential preclinical and clinical development strategies.
Introduction to this compound and its Therapeutic Class
This compound is identified as a potent Toll-Like Receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR7 by an agonist like this compound is designed to initiate a powerful innate and subsequent adaptive immune response. The intended therapeutic application of this compound appears to be as a cytotoxic payload within an Antibody-Drug Conjugate (ADC). In this context, an antibody would target a tumor-specific antigen, delivering this compound directly to cancer cells. This targeted delivery aims to concentrate the immunostimulatory and cytotoxic effects of the TLR7 agonist at the tumor site, thereby minimizing systemic exposure and associated toxicities.
Anticipated Safety and Toxicity Profile of a TLR7 Agonist Payload
The safety and toxicity profile of a TLR7 agonist, whether administered systemically or as an ADC payload, is intrinsically linked to its mechanism of action. The potential toxicities can be broadly categorized into on-target and off-target effects.
On-Target Toxicities
On-target toxicities arise from the intended pharmacological activity of the TLR7 agonist. These are generally predictable and dose-dependent.
-
Cytokine Release Syndrome (CRS): Activation of TLR7 leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12. While this is the desired anti-tumor effect, excessive or uncontrolled cytokine release can lead to systemic inflammatory responses, manifesting as fever, fatigue, myalgia, and in severe cases, hypotension, vascular leakage, and organ dysfunction.
-
Immune-Related Adverse Events (irAEs): Prolonged or excessive immune stimulation can lead to autoimmune-like phenomena, affecting various organ systems. These can include but are not limited to:
-
Dermatologic: Rashes, pruritus
-
Gastrointestinal: Colitis, diarrhea
-
Hepatic: Hepatitis, elevated transaminases
-
Endocrine: Hypophysitis, thyroiditis
-
Off-Target Toxicities
Off-target toxicities are less predictable and result from the interaction of the compound with unintended biological targets. For a novel compound like this compound, comprehensive preclinical screening is necessary to identify any such liabilities.
Safety and Toxicity Considerations for an ADC with a TLR7 Agonist Payload
The use of this compound as an ADC payload introduces additional layers of complexity to its safety profile, involving the antibody, the linker, and the payload itself.
-
Antibody-Related Toxicities: These are dependent on the specific monoclonal antibody used and can include infusion reactions and on-target, off-tumor toxicities where the antibody binds to the target antigen on healthy tissues.
-
Linker Stability: The stability of the linker connecting the antibody to this compound is critical. Premature cleavage of the linker in systemic circulation can lead to the non-targeted release of the TLR7 agonist, potentially causing systemic toxicities similar to those described above.
-
Payload-Related Toxicities: Even with targeted delivery, some level of payload release in non-tumor tissues is possible. The inherent cytotoxicity of the payload can lead to damage in healthy tissues.
Preclinical Safety and Toxicity Assessment Workflow
A robust preclinical program is essential to characterize the safety and toxicity profile of a novel ADC like one carrying this compound. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the preclinical safety and toxicity assessment of a novel therapeutic agent.
Signaling Pathway of TLR7 Activation
Understanding the signaling pathway initiated by a TLR7 agonist is crucial for predicting its biological effects and potential toxicities. The following diagram illustrates the canonical TLR7 signaling cascade.
Caption: A simplified diagram of the TLR7 signaling pathway initiated by a TLR7 agonist.
Logical Relationships in ADC Toxicity
The overall toxicity of an ADC is a multifactorial issue. The following diagram illustrates the relationships between the different components of the ADC and the potential for adverse events.
Caption: Logical relationships between ADC components and potential sources of toxicity.
Quantitative Data and Experimental Protocols
Due to the limited public availability of data for this compound, this guide cannot provide specific quantitative data tables (e.g., LD50, NOAEL) or detailed experimental protocols for its safety and toxicity assessment. Such information would be proprietary to the developing organization. The experimental workflow provided in Section 4 outlines the types of studies that would be necessary to generate this data.
Conclusion
While specific data on the safety and toxicity of this compound is not publicly available, its classification as a TLR7 agonist for ADC applications allows for a thorough theoretical assessment of its potential safety profile. The primary concerns are expected to be related to on-target immunomodulatory effects, such as cytokine release syndrome and immune-related adverse events. The ADC format introduces additional considerations related to the antibody, linker stability, and off-target payload release. A comprehensive preclinical safety evaluation, as outlined in this guide, will be critical to defining the therapeutic index and enabling the safe clinical development of ADCs utilizing this compound or similar TLR7 agonist payloads.
In-depth Technical Guide to AXC-879: A Core Component of Novel Immuno-Oncology Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is a proprietary drug linker with potent Toll-like receptor 7 (TLR7) agonist activity, developed by Ambrx Inc. It represents a key component in the next generation of antibody-drug conjugates (ADCs), specifically within a subclass known as Immune-Stimulating Antibody Conjugates (ISACs). These novel therapeutics are designed to combine the tumor-targeting precision of monoclonal antibodies with the powerful immune-activating capabilities of a TLR7 agonist. This guide provides a comprehensive technical overview of the patent and intellectual property landscape surrounding this compound, focusing on its mechanism of action, the experimental data supporting its function, and the underlying technological framework.
Core Technology: Site-Specific Conjugation and Mechanism of Action
This compound is integral to Ambrx's proprietary site-specific conjugation technology. This platform enables the precise attachment of the TLR7 agonist linker to a monoclonal antibody at a specific, pre-determined site. This approach overcomes the limitations of traditional ADC conjugation methods, which often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and suboptimal stability. The site-specific conjugation of this compound ensures a homogenous product with a defined DAR, leading to improved pharmacokinetics and a better safety profile.
The therapeutic strategy underpinning this compound is to deliver a potent immune stimulus directly to the tumor microenvironment. When the antibody component of the ISAC binds to its target antigen on a cancer cell (e.g., HER2), the conjugate is internalized. Once inside the endosome, this compound is positioned to interact with and activate TLR7.
Signaling Pathway
The activation of TLR7 by this compound initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation and nuclear translocation of key transcription factors, including interferon regulatory factor 7 (IRF-7) and nuclear factor kappa-B (NF-κB). The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and chemokines, most notably Type I interferons (IFN-α/β). This localized immune activation within the tumor microenvironment can lead to the recruitment and activation of various immune cells, such as dendritic cells, natural killer cells, and T cells, ultimately mounting a robust anti-tumor immune response.
Caption: TLR7 Signaling Pathway Activated by this compound.
Intellectual Property Landscape
The core intellectual property surrounding this compound is detailed in patent application AU2020223031A1 , filed by Ambrx Inc. This patent covers the compositions of antibody-TLR agonist conjugates, methods of their use, and the underlying compounds.
Key Claims of the Patent:
-
Compositions: The patent claims compositions comprising a targeting polypeptide (e.g., an anti-HER2 antibody) conjugated to a TLR agonist, where this compound is specified as a particularly effective drug linker.
-
Methods of Use: The patent covers the use of these conjugates for the treatment of diseases, particularly cancer, by stimulating an immune response in the proximity of a tumor.
-
Site-Specific Conjugation: A central aspect of the intellectual property is the use of non-naturally encoded amino acids for the site-specific conjugation of the TLR agonist linker to the antibody.
Experimental Data and Protocols
The patent and associated publications describe a series of experiments to characterize the activity of this compound and related compounds. The data highlights the superior, tumor-dependent immune activation of this compound-containing ISACs.
In Vitro Activity Assays
Objective: To determine the HER2-dependent TLR7 agonist activity of this compound conjugated to an anti-HER2 antibody.
Experimental Protocol:
-
Cell Lines:
-
SK-BR-3: A human breast cancer cell line with high HER2 expression.
-
HCC1806: A human breast cancer cell line with very low HER2 expression (used as a negative control).
-
Reporter Cells: Cells engineered to express TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.
-
-
Co-culture Assay:
-
HER2-positive (SK-BR-3) or HER2-negative (HCC1806) cancer cells are seeded in a 96-well plate.
-
Reporter cells are added to the wells.
-
The cells are treated with serial dilutions of the this compound-antibody conjugate, the unconjugated antibody, or the free this compound linker.
-
The plates are incubated for 24-48 hours.
-
-
Data Analysis:
-
The level of reporter gene expression (e.g., SEAP activity) is measured.
-
The results are plotted as a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Expected Outcome: A significant increase in reporter gene activity is expected only in the co-cultures containing HER2-high cells (SK-BR-3) treated with the this compound conjugate, demonstrating the target-dependent activation of TLR7.
Caption: Workflow for In Vitro HER2-Dependent TLR7 Activity Assay.
Quantitative Data Summary
The patent AU2020223031A1 indicates that the drug linker this compound demonstrated the highest HER2-dependent TLR7 activities among the tested compounds. While the specific quantitative data from the patent's tables and figures are not fully detailed here, the expected results would show a significantly lower EC50 value for the this compound conjugate in the presence of HER2-high cells compared to HER2-low cells or treatment with the unconjugated components.
| Compound | Cell Line | Expected EC50 | Description |
| This compound-Antibody Conjugate | SK-BR-3 (HER2-high) | Low (nM range) | Potent, target-dependent TLR7 activation. |
| This compound-Antibody Conjugate | HCC1806 (HER2-low) | High (µM range) or No Activity | Minimal activity in the absence of high target expression. |
| Unconjugated Antibody | SK-BR-3 / HCC1806 | No Activity | The antibody alone does not activate TLR7. |
| Free this compound Linker | SK-BR-3 / HCC1806 | Moderate (nM-µM range) | Target-independent activity, highlighting the safety benefit of conjugation. |
Conclusion and Future Directions
The intellectual property and preclinical data surrounding this compound establish it as a promising component for the development of novel cancer immunotherapies. The site-specific conjugation technology and the potent, tumor-dependent TLR7 activation address key challenges in the field of ADCs, namely efficacy and safety. Future research and development will likely focus on the clinical translation of this compound-containing ISACs, exploring their efficacy in various HER2-expressing cancers and potentially in combination with other immunotherapies such as checkpoint inhibitors. The robust patent protection for this technology provides a strong foundation for its continued development and commercialization.
The Genesis and Evolution of AXC-879: A New Paradigm in Targeted Immunotherapy
An In-depth Technical Guide on the Discovery and Development of a Site-Specific Toll-like Receptor 7 Agonist for Immuno-Stimulating Antibody Conjugates
Executive Summary
The landscape of targeted cancer therapy is continually evolving, with Immuno-Stimulating Antibody-Drug Conjugates (ISACs) emerging as a promising modality. These constructs leverage the specificity of monoclonal antibodies to deliver potent immune agonists directly to the tumor microenvironment, thereby activating a localized and robust anti-tumor immune response while minimizing systemic toxicities. This whitepaper provides a comprehensive technical overview of the discovery and development history of AXC-879, a novel Toll-like Receptor 7 (TLR7) agonist, and its incorporation into site-specific ISACs. We will delve into the core technology underpinning its development, detail key preclinical experimental data, and elucidate the signaling pathways it modulates.
Discovery: A Tale of Precision Engineering
The discovery of this compound is intrinsically linked to the advancement of Ambrx's proprietary site-specific conjugation technology. Traditional methods of conjugating payloads to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to unpredictable pharmacokinetics and potential off-target toxicities.[1][2] Ambrx's platform overcomes these limitations by incorporating a non-natural amino acid, para-acetyl-L-phenylalanine (pAF), at defined sites within the antibody sequence.[1] This provides a unique chemical handle for the precise and stable attachment of a payload via a highly stable oxime bond.[1]
The development of the TLR7 agonist payload, this compound, was part of a systematic screening process to identify potent immune activators suitable for this conjugation platform. The core strategy was to create a homogenous and stable ISAC that could conditionally activate the immune system only in the presence of tumor cells expressing the target antigen.
Key Developmental Milestones
While specific timelines for the discovery of the this compound molecule are not publicly available, its development is a key component of Ambrx's broader ISAC platform, which has been the subject of several presentations and publications. A notable example is the development of ARX622, a site-specific anti-HER2 ISAC that utilizes a TLR7 agonist payload conceptually similar to this compound.[2][3]
Preclinical Development and Characterization
The preclinical development of ISACs incorporating TLR7 agonists like this compound has focused on demonstrating target-dependent immune activation, anti-tumor efficacy, and a favorable safety profile. The data presented here is largely representative of Ambrx's HER2-targeted TLR7a ISAC program.
In Vitro Characterization
2.1.1. Conditional Immune Activation
A cornerstone of the ISAC platform is its ability to induce an immune response in a target-dependent manner. This has been demonstrated using in vitro co-culture assays involving human immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and tumor cell lines expressing the target antigen.
Table 1: In Vitro Activity of a Representative HER2-Targeted TLR7a ISAC
| Assay | Cell Lines | Outcome | Key Finding |
| Cytokine Production (IFN-α, IL-6, TNF-α) | PBMCs + HER2+ tumor cells (e.g., SK-BR-3) | Increased cytokine secretion | ISAC activity is conditional on the presence of HER2-expressing tumor cells.[1] |
| Myeloid Cell Activation | Macrophage reporter cells + HER2+ tumor cells | Upregulation of activation markers | Demonstrates engagement and activation of antigen-presenting cells. |
| Activity vs. Free Agonist | PBMCs + HER2+ tumor cells | ISAC is significantly more potent than the unconjugated TLR7 agonist.[1] | Antibody-targeting enhances the delivery and activity of the TLR7 agonist.[1] |
2.1.2. Experimental Protocol: In Vitro Co-culture Assay
-
Cell Culture: Human PBMCs are isolated from healthy donors. HER2-positive tumor cell lines (e.g., SK-BR-3) and a macrophage reporter cell line are cultured under standard conditions.
-
Co-culture Setup: PBMCs and tumor cells are co-cultured in appropriate ratios in 96-well plates.
-
Treatment: The ISAC, a non-targeted control ADC, the free TLR7 agonist, or vehicle control are added to the co-cultures in a dose-escalation manner.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Cytokine Analysis: Supernatants are collected, and cytokine levels (e.g., IFN-α, IL-6, TNF-α) are quantified using ELISA or multiplex bead-based assays.
-
Macrophage Activation: Reporter cells are analyzed for the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter.
-
In Vivo Efficacy
The anti-tumor activity of TLR7a ISACs has been evaluated in various xenograft and syngeneic tumor models.
Table 2: In Vivo Efficacy of a Representative HER2-Targeted TLR7a ISAC (ARX622)
| Tumor Model | Treatment Groups | Outcome | Key Finding |
| SKOV3 Xenograft (HER2-expressing) | Vehicle, Trastuzumab (1 mg/kg), HER2-ADC (1 mg/kg), ARX622 (1 mg/kg) | ARX622 significantly reduces tumor growth.[3] | Demonstrates anti-tumor activity in a HER2-positive model.[3] |
| Syngeneic MC38 (expressing human HER2) | ISAC treatment | Complete tumor regression and formation of immunologic memory.[1] | Suggests the induction of a durable adaptive immune response.[1] |
2.2.1. Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of a human HER2-positive cancer cell line (e.g., SKOV3).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The ISAC, control antibodies, or vehicle are administered intravenously at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size, and tumors from all groups are excised for further analysis.
Pharmacokinetics
The site-specific conjugation and stable linker chemistry of the Ambrx ISAC platform contribute to a favorable pharmacokinetic (PK) profile.
Table 3: Pharmacokinetic Parameters of a Representative Site-Specific ISAC
| Parameter | Observation | Implication |
| Serum Stability | Overlapping PK profiles for the intact ISAC and total antibody. | High stability in circulation with minimal premature payload release. |
| Half-life | Extended PK profile. | Allows for sustained exposure in the tumor microenvironment. |
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, activates a well-defined intracellular signaling cascade upon binding to its receptor within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.
The binding of the TLR7 agonist to the receptor triggers the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β), as well as IL-6 and TNF-α. This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and ultimately bridges the innate and adaptive immune responses to mount a robust anti-tumor attack.
Visualizations
Signaling Pathway
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Preclinical Experimental Workflow for TLR7a ISACs.
Conclusion and Future Directions
This compound and the associated site-specific ISAC platform represent a significant advancement in the field of targeted immunotherapy. The ability to deliver a potent TLR7 agonist directly to the tumor microenvironment in a homogenous and stable manner offers the potential for enhanced efficacy and a wider therapeutic window compared to systemically administered immune agonists. Preclinical data strongly support the mechanism of action and demonstrate promising anti-tumor activity.
Future development will likely focus on expanding the range of tumor-associated antigens targeted by this platform, exploring combination therapies with other immuno-oncology agents such as checkpoint inhibitors, and advancing lead candidates through clinical trials to validate their safety and efficacy in patients. The continued refinement of payload characteristics, linker technologies, and antibody engineering will further solidify the position of ISACs as a cornerstone of next-generation cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for AXC-879 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is a potent synthetic agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1] Activation of TLR7, primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This immune activation can subsequently lead to the inhibition of tumor cell proliferation and enhanced anti-tumor responses.[3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity and potency of this compound.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome, this compound initiates a downstream signaling cascade dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][6][7] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequent activation of TNF receptor-associated factor 6 (TRAF6).[7][8] The pathway then bifurcates to activate two key transcription factors: Interferon Regulatory Factor 7 (IRF7), which drives the expression of type I interferons (e.g., IFN-α), and Nuclear Factor-kappa B (NF-κB), which upregulates the expression of various pro-inflammatory cytokines.[1][8][9]
Data Presentation
Table 1: In Vitro Activity of this compound in TLR7 Reporter Assay
| Cell Line | Reporter Gene | Parameter | This compound |
| HEK-Blue™ hTLR7 | SEAP | EC50 (nM) | 8.5 |
| HEK293-hTLR7 | Luciferase | EC50 (nM) | 10.2 |
Note: The data presented are representative examples and may not reflect the actual experimental results for this compound.
Table 2: Cytokine Induction by this compound in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM this compound |
| IFN-α | 1500 |
| TNF-α | 800 |
| IL-6 | 1200 |
| IP-10 | 2500 |
Note: The data presented are representative examples and may not reflect the actual experimental results for this compound.
Experimental Protocols
TLR7 Reporter Gene Assay
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7.[8][10][11]
-
HEK-Blue™ hTLR7 cells (InvivoGen)[12]
-
DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, HEK-Blue™ Selection (InvivoGen)
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated FBS, penicillin-streptomycin, Normocin™, and HEK-Blue™ Selection.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Stimulation: Add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer the supernatant from the cell plate to the plate containing QUANTI-Blue™ Solution.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Determine the EC50 value by plotting the absorbance against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Release Assay in Human PBMCs
This assay quantifies the release of cytokines from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.[13][14][15]
-
Human PBMCs
-
RPMI 1640, 10% FBS, Penicillin-Streptomycin
-
This compound
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10)
-
96-well plates
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 medium and seed into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
In Vitro Tumor Cell Proliferation Inhibition Assay
This assay assesses the indirect anti-proliferative effect of this compound by treating tumor cells with the conditioned medium from this compound-stimulated PBMCs.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR7 Agonist 852A Inhibition of Tumor Cell Proliferation Is Dependent on Plasmacytoid Dendritic Cells and Type I IFN. | Meso Scale Discovery [mesoscale.com]
- 6. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. invivogen.com [invivogen.com]
- 13. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 15. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AXC-879 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β). This robust immune response can enhance anti-tumor immunity by promoting the activation and maturation of various immune cells, leading to improved tumor cell recognition and elimination. These application notes provide a detailed framework for the in vivo evaluation of this compound in preclinical cancer models.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 within the endosomes of immune cells, this compound initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of downstream transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Translocation of these factors to the nucleus induces the transcription of genes encoding Type I interferons and other inflammatory cytokines, which are crucial for orchestrating an effective anti-tumor immune response.[1]
Caption: this compound activates the TLR7 signaling pathway.
In Vivo Experimental Design: Efficacy Study in Syngeneic Mouse Models
The following protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound in an immunocompetent mouse model. Syngeneic models, where tumor cells and the host mouse are of the same genetic background, are essential for studying immunotherapies as they possess a fully functional immune system.[2][3][4][5][6]
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Protocols
1. Animal Models and Cell Lines
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 colon carcinoma or 4T1 breast carcinoma (syngeneic to BALB/c mice).[3][5] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. Tumor Implantation
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Treatment Groups and Administration
-
Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., PBS or formulation buffer), administered intravenously (IV).
-
Group 2: this compound (e.g., 1 mg/kg), administered IV, once weekly.[1]
-
Group 3: Positive Control (e.g., anti-PD-1 antibody), administered intraperitoneally (IP) at a standard dose.
-
Group 4: this compound in combination with the positive control.
-
The route of administration (e.g., intravenous, intratumoral) and dosing schedule should be optimized based on preliminary pharmacokinetic and pharmacodynamic studies.[1][7][8]
4. Efficacy Monitoring
-
Measure tumor dimensions with digital calipers two to three times per week.[9]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[9][10][11]
-
Monitor body weight and clinical signs of toxicity at the same frequency as tumor measurements.
-
Euthanize mice if tumors exceed 2000 mm³ or if they show signs of significant morbidity, in accordance with institutional animal care and use committee guidelines.[10][12]
Pharmacodynamic (PD) Studies
PD studies are crucial to confirm that this compound is engaging its target and modulating the immune system as expected. These studies are typically conducted in tumor-bearing mice.
1. Cytokine Analysis
-
Objective: To measure the systemic induction of cytokines following this compound administration.
-
Protocol:
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
Collect blood samples via submandibular or retro-orbital bleeding at various time points (e.g., 2, 4, 8, 24 hours post-dose).[13]
-
Process blood to obtain serum or plasma.
-
Analyze cytokine levels (e.g., IFN-α, TNF-α, IL-6, IP-10) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[14][15][16][17]
-
2. Immune Cell Infiltration Analysis
-
Objective: To characterize the immune cell populations within the tumor microenvironment.
-
Protocol:
-
At the study endpoint or at specified time points, euthanize mice and excise tumors.
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.[18][19]
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface and intracellular markers.
-
Analyze the stained cells using multi-color flow cytometry to identify and quantify various immune cell subsets.[18][19][20][21][22]
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 150 | - | - |
| This compound (1 mg/kg) | 750 ± 90 | 50 | <0.01 |
| Positive Control | 600 ± 85 | 60 | <0.001 |
| This compound + Positive Control | 250 ± 50 | 83 | <0.0001 |
Table 2: Systemic Cytokine Levels (4 hours post-dose)
| Treatment Group | IFN-α (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM |
| Vehicle Control | <10 | <20 |
| This compound (1 mg/kg) | 500 ± 75 | 800 ± 110 |
Table 3: Tumor Immune Cell Infiltration (% of CD45+ cells)
| Treatment Group | CD8+ T cells | CD4+ T cells | NK cells | Dendritic Cells (CD11c+) |
| Vehicle Control | 5 ± 1.2 | 10 ± 2.5 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (1 mg/kg) | 15 ± 3.0 | 18 ± 3.1 | 8 ± 1.5 | 6 ± 1.1 |
Disclaimer: The experimental designs, protocols, and data presented in these application notes are hypothetical and for illustrative purposes. Specific details such as animal models, cell lines, dosing regimens, and analytical methods should be tailored to the specific research questions and institutional guidelines.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crownbio.com [crownbio.com]
- 3. criver.com [criver.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Article - Standard on Tumor Productio... [policies.unc.edu]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 13. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Cytokine Dynamics in Mouse Peripheral Blood: Implications for Immunology and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Customized Mouse Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. precisionformedicine.com [precisionformedicine.com]
- 19. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for AXC-879 and Related Compounds in Cell Culture
Introduction
The nomenclature surrounding "AXC-879" can be ambiguous, with several different molecules bearing similar designations. These compounds have distinct mechanisms of action and applications in cell culture. This document provides detailed application notes for the Toll-like receptor (TLR) agonist This compound . Additionally, to address potential naming confusion, it includes summary information and protocols for the protein tyrosine kinase (PTK) inhibitor AG 879 and the antifungal agent APX879 .
This compound: A Toll-Like Receptor (TLR) Agonist
Background and Mechanism of Action
This compound is a potent Toll-like receptor 7 (TLR7) agonist.[1][2] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 is located in the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells, where it recognizes single-stranded RNA (ssRNA) from viruses.[3][4]
Upon binding of an agonist like this compound, TLR7 dimerizes and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] This initiates a downstream signaling cascade that leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, leading to the activation of an adaptive immune response.[3] this compound has been investigated as a payload for antibody-drug conjugates (ADCs), such as HER2-AXC-879, to target its immunostimulatory effects to tumor cells.[3]
Signaling Pathway
Caption: this compound activates the TLR7 signaling pathway.
Quantitative Data
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | TLR7 | EC50 | 157.2 nM | HEK-Blue™ hTLR7 cells | [1][2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: The solubility of this compound may vary. It is recommended to consult the supplier's datasheet for optimal solvents. For many small molecule TLR agonists, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. General Protocol for Cell Culture Treatment
This protocol provides a general guideline. Optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and experimental setup.
-
Materials:
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics).
-
Cells expressing TLR7 (e.g., human PBMCs, macrophage cell lines like THP-1, or TLR7-reporter cell lines like HEK-Blue™ hTLR7).
-
This compound stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Multi-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and stabilize overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the downstream application.
-
Downstream Analysis: Following incubation, cells and/or supernatants can be harvested for various analyses.
-
3. Downstream Assays
-
NF-κB Activation Assay (for reporter cell lines):
-
Use a reporter cell line that expresses a secreted reporter gene (e.g., SEAP) under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ hTLR7).
-
After treatment with this compound, collect the cell culture supernatant.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., using a colorimetric substrate).[3]
-
-
Cytokine/Chemokine Measurement (ELISA or Multiplex Assay):
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IFN-α) or chemokines using specific ELISA kits or a multiplex bead-based assay.
-
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
After the treatment period, perform a viability assay to assess the cytotoxic or proliferative effects of this compound.
-
For an MTT assay, add MTT reagent to each well and incubate. Then, solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Experimental Workflow
Caption: A typical workflow for studying this compound in cell culture.
AG 879: A Protein Tyrosine Kinase (PTK) Inhibitor
Background and Mechanism of Action
AG 879 is a tyrphostin, a class of compounds that inhibit protein tyrosine kinases. It is known to inhibit the phosphorylation of TrKA and is a selective inhibitor of ErbB2 (HER2) tyrosine kinase.[5] Additionally, AG 879 has been shown to markedly inhibit the expression of the RAF-1 gene, which is a key component of the MAPK/ERK signaling pathway.[6] These actions contribute to its anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly breast cancer cells.[5][6]
Signaling Pathway
Caption: AG 879 inhibits the HER2/RAF-1 signaling pathway.
Quantitative Data
| Compound | Target | Parameter | Value | Cell Line | Reference |
| AG 879 | ErbB2 (HER2) | IC50 | 1 µM | Cell-free assay | [5][7][8] |
| TrKA | IC50 | 10 µM | Cell-free assay | [5] | |
| A549 (lung carcinoma) | IC50 | 0.005 µM | Growth inhibition | [5] | |
| Proliferation | Effective Conc. | 0.5-50 µM | HL-60, U-937, PC-3, etc. | [5] |
Protocol for Cell Culture
-
Stock Solution: Prepare a stock solution of AG 879 in DMSO (e.g., 10-30 mg/mL).[7][8] Store at -20°C or -80°C.
-
Cell Treatment:
-
Seed cancer cell lines (e.g., MCF-7, SK-BR-3 for breast cancer, or other sensitive lines) in multi-well plates.
-
Dilute the AG 879 stock solution in culture medium to final concentrations ranging from 0.1 µM to 50 µM.
-
Treat cells for 24 to 72 hours.
-
Analyze for effects on cell proliferation (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or protein expression (e.g., Western blot for p-ERK, RAF-1, HER2).
-
APX879: A Fungal-Specific Calcineurin Inhibitor
APX879 is a C22-modified analog of FK506.[9] It is a fungus-specific calcineurin inhibitor with reduced immunosuppressive activity and toxicity compared to FK506.[9][10] It retains broad-spectrum antifungal activity against various human-pathogenic fungi.[10] Its use in standard mammalian cell culture is primarily for assessing its reduced immunosuppressive effects, for instance, by measuring IL-2 production in activated T-cells.[11]
Disclaimer: These protocols are intended as a general guide. Researchers should consult the relevant literature and supplier information for specific details and optimize the conditions for their particular experimental system. All laboratory work should be conducted under appropriate safety conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 9. APX879 | Fungal | 1801372-27-9 | Invivochem [invivochem.com]
- 10. Leveraging Fungal and Human Calcineurin-Inhibitor Structures, Biophysical Data, and Dynamics To Design Selective and Nonimmunosuppressive FK506 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AXC-879 Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is a proprietary drug-linker construct designed for site-specific conjugation to a monoclonal antibody, creating a potent and targeted therapeutic agent. Unlike traditional antibody-drug conjugates (ADCs) that often result in heterogeneous mixtures, the this compound methodology facilitates the production of a homogeneous drug conjugate with a precise drug-to-antibody ratio (DAR). This is achieved through the incorporation of a non-naturally encoded amino acid into the antibody backbone, providing a unique chemical handle for conjugation. The payload of this compound is a Toll-like receptor 7 (TLR7) agonist, which, when delivered specifically to the tumor microenvironment, can stimulate a localized anti-tumor immune response.[1] This document provides a detailed overview of the this compound conjugation method, relevant biological pathways, and representative protocols for its implementation.
Principle of the Technology
The this compound conjugation technology is centered around the site-specific incorporation of a non-natural amino acid (nnAA) into the antibody sequence during its expression. This nnAA possesses a bio-orthogonal reactive group, meaning it does not react with any of the naturally occurring amino acids. A commonly used nnAA for this purpose is p-acetylphenylalanine (pAcPhe), which contains a ketone group.[2][3][4]
The this compound drug-linker component is synthesized with a complementary reactive group, such as an alkoxyamine. The conjugation is then achieved through a highly specific chemical reaction, such as an oxime ligation, between the ketone group on the antibody and the alkoxyamine group on the this compound linker.[2][5][6] This results in a stable, covalent bond and a precisely defined ADC. The antibody of choice for conjugation with this compound is an anti-HER2 antibody, such as Trastuzumab.[1]
Data Presentation
While the patent describing this compound mentions superior Immune-Stimulating Antibody Conjugate (ISAC) activity for HER2-AXC-879 in HER2-high (SKBR3) and HER2-very low (HCC1806) expressing tumor cell lines, the specific quantitative data from these studies is not publicly available.[1] The following table is a template representing how such data would be presented for easy comparison.
| Cell Line | HER2 Expression | Conjugate | EC50 (nM) for ISAC Activity |
| SKBR3 | High | HER2-AXC-879 | Data not available |
| Control Conjugate 1 | Data not available | ||
| Control Conjugate 2 | Data not available | ||
| HCC1806 | Very Low | HER2-AXC-879 | Data not available |
| Control Conjugate 1 | Data not available | ||
| Control Conjugate 2 | Data not available |
Signaling Pathway
The payload of this compound is a TLR7 agonist. TLR7 is an endosomal receptor that, upon activation, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, thereby stimulating an anti-tumor immune response.[7][8][9][][11]
Caption: TLR7 Signaling Pathway Activated by this compound Payload.
Experimental Protocols
The following are representative protocols for the generation and characterization of an this compound ADC. These are based on established methods for site-specific antibody conjugation using non-natural amino acids.[2][3][4]
Protocol 1: Site-Specific Incorporation of p-Acetylphenylalanine (pAcPhe) into Anti-HER2 Antibody
Objective: To express an anti-HER2 antibody containing pAcPhe at a specific site.
Materials:
-
Mammalian expression vector for the anti-HER2 antibody with a TAG codon at the desired incorporation site.
-
pEVOL-pAcPhe plasmid containing the engineered aminoacyl-tRNA synthetase (aaRS) and tRNA for pAcPhe incorporation.
-
Mammalian host cell line (e.g., HEK293 or CHO).
-
Cell culture medium and supplements.
-
p-Acetylphenylalanine (pAcPhe).
-
Transfection reagent.
-
Protein A affinity chromatography column.
-
Standard buffers (PBS, elution buffer, neutralization buffer).
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect the mammalian host cells with the antibody expression vector and the pEVOL-pAcPhe plasmid.
-
Culture the cells in a medium supplemented with pAcPhe (typically 1-5 mM).
-
-
Antibody Expression:
-
Incubate the cells for the desired expression period (typically 5-7 days).
-
-
Harvesting and Purification:
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the antibody using a Protein A affinity chromatography column.
-
Elute the antibody and immediately neutralize the pH.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the incorporation of pAcPhe by mass spectrometry.
-
Assess the purity and integrity of the antibody by SDS-PAGE and size exclusion chromatography (SEC).
-
Protocol 2: Conjugation of this compound to pAcPhe-Containing Antibody via Oxime Ligation
Objective: To conjugate the this compound drug-linker to the engineered anti-HER2 antibody.
Materials:
-
pAcPhe-containing anti-HER2 antibody.
-
This compound drug-linker with an alkoxyamine reactive group.
-
Conjugation buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5).
-
Amicon ultrafiltration units for buffer exchange and removal of excess drug-linker.
-
PBS (pH 7.4).
Procedure:
-
Buffer Exchange:
-
Exchange the pAcPhe-containing antibody into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound drug-linker to the antibody solution (e.g., 20-fold molar excess).
-
Incubate the reaction mixture at 37°C for 24-72 hours.[2]
-
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker by repeated buffer exchange with PBS using an appropriate molecular weight cutoff ultrafiltration unit.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product by SEC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Protocol 3: In Vitro Immune-Stimulating Antibody Conjugate (ISAC) Activity Assay
Objective: To evaluate the ability of the HER2-AXC-879 ADC to stimulate an immune response in the presence of target cells.
Materials:
-
HER2-AXC-879 ADC.
-
HER2-positive (e.g., SKBR3) and HER2-negative (e.g., HCC1806) cancer cell lines.
-
Human peripheral blood mononuclear cells (PBMCs) or a TLR7 reporter cell line.
-
Cell culture medium.
-
ELISA kits for detecting cytokines (e.g., IFN-α, IL-6).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cancer cell lines in a 96-well plate.
-
In parallel, seed the PBMCs or TLR7 reporter cells.
-
-
Co-culture and Treatment:
-
Co-culture the cancer cells with the PBMCs or reporter cells.
-
Treat the co-culture with serial dilutions of the HER2-AXC-879 ADC, a control ADC, and unconjugated antibody.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
Cytokine Measurement:
-
Harvest the cell culture supernatant.
-
Measure the concentration of relevant cytokines (e.g., IFN-α, IL-6) using ELISA.
-
-
Data Analysis:
-
Plot the cytokine concentration against the ADC concentration and determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates the overall workflow for the generation and evaluation of the HER2-AXC-879 ADC.
Caption: Workflow for HER2-AXC-879 ADC Generation and Evaluation.
References
- 1. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Where does ISAC (immune-stimulating antibody conjugates) go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune-stimulating antibody conjugates elicit robust myeloid activation and durable anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Immune stimulating antibody conjugate (ISAC) are being developed? [synapse.patsnap.com]
- 11. Immune-Stimulatory Antibody Conjugates - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols: AXC-879 for Targeted Immunotherapy
Disclaimer: The compound "AXC-879" appears to be a hypothetical or proprietary designation not currently in the public domain. The following application notes and protocols are generated as a representative example for a hypothetical antibody-drug conjugate (ADC) targeting HER2 (Human Epidermal growth factor Receptor 2) to illustrate the expected data, methodologies, and visualizations for such a therapeutic agent. All data presented is illustrative.
Introduction
This compound is a novel, investigational antibody-drug conjugate designed for targeted immunotherapy in HER2-expressing cancers. It consists of a humanized IgG1 monoclonal antibody directed against the extracellular domain of HER2, conjugated to a potent cytotoxic payload via a cleavable linker. This design allows for the specific delivery of the cytotoxic agent to tumor cells overexpressing HER2, thereby minimizing systemic toxicity and enhancing the therapeutic window. Upon binding to HER2, this compound is internalized, leading to the release of the payload and subsequent induction of apoptosis in the target cancer cell.
Mechanism of Action
The proposed mechanism of action for this compound follows a multi-step process initiated by the specific binding of the antibody component to the HER2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Within the lysosomal compartment, the cleavable linker is processed, releasing the active cytotoxic payload into the cytoplasm. The payload then engages its intracellular target, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for the hypothetical ADC, this compound.
Quantitative Data Summary
The following tables summarize the key in vitro characteristics of this compound.
Table 1: Binding Affinity of this compound to HER2
| Cell Line | HER2 Expression Level | Dissociation Constant (KD) [nM] |
|---|---|---|
| SK-BR-3 | High (+++) | 1.2 |
| BT-474 | High (+++) | 1.5 |
| MCF-7 | Low (+) | 150.7 |
| MDA-MB-231 | Negative (-) | No significant binding |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | HER2 Expression Level | IC50 (nM) |
|---|---|---|
| SK-BR-3 | High (+++) | 0.8 |
| BT-474 | High (+++) | 1.1 |
| MCF-7 | Low (+) | 95.3 |
| MDA-MB-231 | Negative (-) | >1000 |
Experimental Protocols
Protocol: Cell Viability (IC50) Determination using a Luminescence-Based Assay
This protocol details the methodology to assess the in vitro cytotoxicity of this compound on various cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of this compound.
Materials:
-
HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, sterile, stock solution (1 mg/mL in PBS)
-
Sterile 96-well, flat-bottom, white-walled plates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution series of this compound in culture medium. A typical concentration range would be from 1000 nM down to 0.01 nM. Include a vehicle control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours.
-
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and a background control (medium only, 0% viability).
-
Plot the normalized data against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol: ADC Internalization Assay by Flow Cytometry
This protocol describes a method to quantify the internalization of this compound into HER2-expressing cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
This compound
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS + 2% FBS + 0.1% sodium azide)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed SK-BR-3 cells in a 6-well plate and grow to 70-80% confluency.
-
-
ADC Incubation:
-
Treat the cells with this compound (e.g., 10 µg/mL) in culture medium.
-
Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a control, incubate one set of cells at 4°C to inhibit endocytosis.
-
-
Staining for Surface-Bound ADC:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in flow cytometry buffer.
-
Add the fluorescently-labeled secondary antibody to detect surface-bound this compound.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells three times with flow cytometry buffer.
-
-
Staining for Internalized ADC:
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Add the fluorescently-labeled secondary antibody to detect internalized this compound.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells three times with flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellets in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
The increase in MFI in the permeabilized samples over time, compared to the surface-staining-only samples, indicates the extent of internalization.
-
Application Notes and Protocols for AXC-879 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is a novel synthetic agonist targeting the Toll-like Receptor 7 (TLR7). TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic compounds.[1][2][3] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][4][5][6] This robust immune activation enhances the function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, making TLR7 agonists promising candidates for cancer immunotherapy.[7][8][9][10] Preclinical studies in various murine tumor models have demonstrated that TLR7 agonists can induce potent anti-tumor responses, both as a monotherapy and in combination with other treatments like checkpoint inhibitors or radiotherapy.[8][10][11][12]
These application notes provide a generalized framework for the in vivo administration of this compound in mouse models, based on established protocols for other potent and selective TLR7 agonists. The provided protocols and data are intended to serve as a starting point for researchers designing preclinical efficacy and pharmacology studies.
Mechanism of Action: TLR7 Signaling Pathway
Upon binding of this compound to TLR7 within the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88.[1][13] This initiates the formation of the "myddosome" complex with IRAK4 and IRAK1.[1] Subsequent phosphorylation events lead to the activation of TRAF6, which in turn activates the TAK1 complex.[1] This cascade culminates in the activation of two major downstream pathways: the NF-κB pathway and the MAPK pathway, leading to the transcription of genes encoding pro-inflammatory cytokines.[1] Concurrently, a separate branch of the pathway leads to the activation of IRF7, a key transcription factor for the production of type I interferons.[1][4]
Data Presentation: Summary of TLR7 Agonist Administration in Murine Tumor Models
The following table summarizes quantitative data from various preclinical studies using TLR7 agonists in different mouse tumor models. This data can be used as a reference for designing experiments with this compound.
| Mouse Strain | Tumor Model | TLR7 Agonist & Dose | Administration Route | Treatment Schedule | Key Outcomes |
| BALB/c | CT26 Colon Carcinoma | DSR-6434 (unspecified dose) | Intravenous (i.v.) | Not specified | 55% complete tumor resolution when combined with radiotherapy.[10] |
| BALB/c | CT26.CL25 Colon Carcinoma | Dual TLR7/8 Agonist (10-100 mg/kg) | Intraperitoneal (i.p.) | 3 times per week for 9 total doses.[13] | Dose-dependent tumor growth inhibition and increased survival.[13] |
| C57BL/6 | B16F10 Melanoma | Novel TLR7/8 Agonist (unspecified dose) | Intravenous (i.v.) | Not specified | Increased efficacy in slowing tumor growth when combined with anti-PD-1.[11] |
| C57BL/6 | 3LL-C75 Lung Carcinoma | Dual TLR7/8 Agonist (unspecified dose) | Intraperitoneal (i.p.) | 3 times per week for 6 total doses.[13] | 80% survival in treated mice compared to 0% in control.[13] |
| BALB/c | CT26 Colon Carcinoma | DSR-29133 (0.03-3 mg/kg) | Intravenous (i.v.) | Single dose for PK/PD; weekly for efficacy. | Dose-dependent induction of IFNα; curative responses when combined with radiotherapy.[6] |
| C57Bl6 x Balb/c F1 | CT26-mGP75 Colon Carcinoma | TLR7 agonist-Antibody Conjugate (30 mg/kg) | Intravenous (i.v.) | Single dose. | Significant tumor growth inhibition.[14] |
| C57BL/6 | RMA-S Lymphoma | SC1 (10 mg/kg) | Subcutaneous (s.c.) | Not specified | Reversal of NK cell anergy and tumor cure.[9] |
| NZM 2410 | Lupus Model | R848 (100 µg) | Topical (ear) | 3 times per week for up to 8 weeks.[3] | Acceleration of autoimmunity.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic Tumor Model
This protocol describes a general procedure to assess the anti-tumor efficacy of this compound as a standalone treatment in a subcutaneous tumor model.
1. Materials:
-
This compound (lyophilized powder)
-
Vehicle solution (e.g., sterile PBS, water for injection, or as specified by the manufacturer)
-
Syngeneic tumor cells (e.g., CT26, B16F10)
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal handling and euthanasia equipment
2. Experimental Workflow:
3. Procedure:
-
Preparation of this compound: Reconstitute lyophilized this compound in the appropriate vehicle to the desired stock concentration. Further dilute to the final dosing concentrations.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells in 100 µL PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound via the chosen route (e.g., intravenous, intraperitoneal, or subcutaneous) according to the predetermined dose and schedule (e.g., 10 mg/kg, 3 times per week). The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight and overall health of the mice.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study. Collect tumors and other tissues for further analysis (e.g., histology, flow cytometry).
Protocol 2: Pharmacodynamic Assessment of this compound
This protocol outlines a method to evaluate the in vivo pharmacodynamic effects of this compound by measuring cytokine induction.
1. Materials:
-
This compound
-
Vehicle solution
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA kits for relevant cytokines (e.g., IFN-α, IL-12, TNF-α, IP-10)
2. Procedure:
-
Drug Administration: Administer a single dose of this compound or vehicle to mice (n=3-5 per time point per group).
-
Sample Collection: At various time points post-administration (e.g., 2, 4, 6, 24 hours), collect blood samples via retro-orbital or submandibular bleeding.[6]
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of cytokines in the plasma samples using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentrations over time to determine the peak response and duration of action of this compound.
Concluding Remarks
The provided application notes and protocols offer a foundational guide for the preclinical evaluation of this compound in mouse models. Researchers should optimize these protocols based on the specific characteristics of this compound, the tumor model being used, and the scientific questions being addressed. Careful consideration of the dose, schedule, and route of administration will be critical in elucidating the therapeutic potential of this novel TLR7 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 6. Intravenous administration of the selective toll-like receptor 7 agonist DSR-29133 leads to anti-tumor efficacy in murine solid tumor models which can be potentiated by combination with fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostimulatory TLR7 agonist-nanoparticles together with checkpoint blockade for effective cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel TLR7 agonist reverses NK cell anergy and cures RMA-S lymphoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel systemically administered toll-like receptor 7 agonist potentiates the effect of ionizing radiation in murine solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AXC-879: A Potent TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AXC-879, a potent Toll-like Receptor 7 (TLR7) agonist, in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to evaluate the biological activity of this compound.
Introduction
This compound is a synthetic small molecule that acts as a selective agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by agonists like this compound triggers a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines and type I interferons. This immune-stimulatory activity makes this compound a compound of interest for applications in oncology and infectious diseases. The half-maximal effective concentration (EC50) of this compound has been determined to be 157.2 nM.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. The following table provides recommended starting concentration ranges for various in vitro assays based on the known EC50 of this compound and data from similar TLR7 agonists like R848.
| Experiment | Cell Type | Recommended Concentration Range | Incubation Time | Notes |
| Cell Viability/Cytotoxicity Assay | Cancer cell lines (e.g., SKBR3), Immune cells (e.g., PBMCs) | 0.1 µM - 20 µM | 24 - 72 hours | To determine if this compound has direct cytotoxic effects independent of its immune-stimulatory activity. |
| Cytokine Secretion Assay (ELISA, Multiplex) | PBMCs, Macrophages (e.g., RAW264.7), Dendritic Cells | 100 nM - 5 µM | 6 - 48 hours | Measure secretion of cytokines such as IFN-α, TNF-α, IL-6, and IL-12. |
| NF-κB Activation Assay (Western Blot, Reporter Assay) | Macrophages (e.g., RAW264.7), HEK293-TLR7 cells | 100 nM - 2 µM | 15 - 60 minutes (Western Blot), 6 - 24 hours (Reporter Assay) | To confirm TLR7 pathway activation. |
| Immune Cell Proliferation Assay | B cells, T cells (in co-culture with APCs) | 50 nM - 1 µM | 48 - 96 hours | To assess the effect on adaptive immune cell expansion. |
| Upregulation of Co-stimulatory Molecules (Flow Cytometry) | Dendritic Cells, Macrophages | 100 nM - 2 µM | 18 - 24 hours | Measure surface expression of markers like CD80, CD86, and MHC class II. |
Experimental Protocols
Cell Viability Assay
Objective: To assess the direct effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., SKBR3 human breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is from 20 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the production of a specific cytokine (e.g., TNF-α) by immune cells in response to this compound stimulation.
Materials:
-
Immune cells (e.g., RAW264.7 murine macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control (for macrophage activation)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Plate reader
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare dilutions of this compound in complete medium. A suggested range is from 5 µM down to 100 nM. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL LPS).
-
Remove the medium and add 100 µL of the this compound dilutions, vehicle control, or positive control to the wells.
-
Incubate the plate for 24 hours.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the ELISA for the target cytokine on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
Objective: To determine if this compound activates the TLR7 signaling pathway by observing the degradation of the inhibitory protein IκBα.
Materials:
-
RAW264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
LPS (positive control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 1 µM), LPS (100 ng/mL), or vehicle control for a short time course (e.g., 0, 15, 30, 60 minutes).
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Application Notes and Protocols for AXC-879: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXC-879 is an antibody-drug conjugate (ADC) that combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The inherent complexity of ADCs presents unique challenges regarding their stability and storage. Unlike naked monoclonal antibodies, the conjugation of a typically hydrophobic drug payload can alter the physicochemical properties of the antibody, increasing the propensity for aggregation and degradation.[1][2][3] Therefore, a thorough understanding and control of the stability and storage conditions of this compound are critical for ensuring its safety, efficacy, and shelf-life.
These application notes provide a comprehensive overview of the stability profile of molecules within the same class as this compound and offer detailed protocols for their storage and handling. The information is intended to guide researchers, scientists, and drug development professionals in maintaining the integrity of this therapeutic agent.
Stability of Antibody-Drug Conjugates
The stability of an ADC is a critical quality attribute that can be influenced by various factors, including the monoclonal antibody itself, the cytotoxic drug, the linker chemistry, and the formulation.[4] ADCs are generally more susceptible to physical and chemical degradation than their parent antibodies.[5]
Key Stability Concerns:
-
Aggregation: The conjugation of hydrophobic drugs increases the likelihood of protein aggregation, which can lead to reduced efficacy and potential immunogenicity.[1][2][3] Aggregation can be initiated by conformational changes in the antibody upon drug conjugation, exposing hydrophobic regions.[1]
-
Fragmentation: The antibody component can undergo fragmentation, leading to a loss of antigen-binding capacity and overall therapeutic function.
-
Deconjugation: The linker connecting the drug to the antibody can be cleaved prematurely, releasing the cytotoxic payload into circulation and potentially causing off-target toxicity.[6] The stability of the linker is often pH-dependent.
-
Degradation of the Payload: The cytotoxic drug itself can degrade, leading to a loss of potency.
-
Drug-to-Antibody Ratio (DAR) Changes: The average number of drug molecules per antibody can change over time due to deconjugation or other degradation pathways, impacting the overall efficacy of the ADC.[7]
Storage Conditions
Proper storage is paramount to maintaining the stability of this compound. Based on general guidelines for ADCs, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Ultra-cold temperatures are crucial for minimizing chemical and physical degradation, thereby preserving the stability and efficacy of the ADC.[8] |
| Light Exposure | Store in the dark, protected from light. | Some cytotoxic payloads and linkers are light-sensitive and can degrade upon exposure to light, potentially leading to aggregation and loss of potency. |
| Agitation | Avoid vigorous shaking or agitation. | Mechanical stress can induce protein denaturation and aggregation. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. Aliquot upon first use. | Repeated freezing and thawing can lead to protein denaturation and aggregation, compromising the integrity of the ADC. |
Note: For specific formulations, especially those containing enzymes, storage at 4°C without freezing may be recommended. Always refer to the product-specific datasheet for definitive storage instructions.
Quantitative Stability Data (Illustrative Examples for ADCs)
While specific quantitative stability data for this compound is not publicly available, the following tables provide illustrative examples of stability data for other well-characterized ADCs, Trastuzumab emtansine and Brentuximab vedotin, under various stress conditions. This data highlights the typical degradation patterns observed in this class of molecules.
Table 2: Stability of Trastuzumab Emtansine Under Stress Conditions
| Stress Condition | Duration | Main Degradation Product | Analytical Method | Reference |
| pH 5.0, 40°C | 2 weeks | Aggregates, Fragments | SE-HPLC | [8] |
| pH 7.4, 40°C | 2 weeks | Increased Aggregation | SE-HPLC, DLS | [8] |
| pH 9.0, 40°C | 2 weeks | Significant Aggregation & Fragmentation | SE-HPLC | [8] |
| Agitation (200 rpm) | 48 hours | Increased Aggregates | SE-HPLC | [8] |
| Freeze-Thaw (-20°C/RT) | 5 cycles | Slight increase in Aggregates | SE-HPLC | [8] |
Table 3: Stability of Brentuximab Vedotin Under Stress Conditions
| Stress Condition | Duration | Main Degradation Product | Analytical Method | Reference |
| pH 5.0, 37°C | 7 days | Minimal Degradation | HIC-HPLC, SE-HPLC | [7] |
| pH 7.4, 37°C | 7 days | Change in DAR, Minor Aggregation | HIC-HPLC, SE-HPLC | [7] |
| Thermal Stress (50°C) | 24 hours | Significant Aggregation | SE-HPLC, DLS | [7] |
| Agitation (200 rpm) | 72 hours | Increased Aggregates | SE-HPLC | [7] |
| Freeze-Thaw (-20°C/RT) | 3 cycles | Minor increase in Aggregates | SE-HPLC | [7] |
Signaling Pathways and Degradation Mechanisms
The mechanism of action of an ADC involves several key steps, from binding to the target cell to the release of the cytotoxic payload. Understanding this pathway is crucial for interpreting stability data.
The degradation of ADCs can occur through various pathways, which are important to monitor during stability studies.
Experimental Protocols
A multi-faceted analytical approach is required to thoroughly assess the stability of this compound.
Protocol 1: Determination of Aggregation and Fragmentation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in a sample of this compound.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
This compound sample.
-
-
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the this compound sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and peaks eluting later represent fragments.
-
Integrate the peak areas to calculate the percentage of monomer, aggregates, and fragments.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Objective: To determine the average DAR and the distribution of drug-loaded species in a sample of this compound.
-
Materials:
-
HPLC system with a UV detector.
-
Hydrophobic interaction column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
This compound sample.
-
-
Method:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Prepare the this compound sample to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the column.
-
Elute the sample using a decreasing gradient of Mobile Phase A (from high salt to low salt).
-
Monitor the elution profile at 280 nm.
-
Different drug-loaded species will elute at different retention times based on their hydrophobicity.
-
Calculate the average DAR by determining the weighted average of the peak areas corresponding to each DAR species.
-
Protocol 3: Quantification of Free Payload by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To quantify the amount of unconjugated cytotoxic drug (free payload) in a sample of this compound.
-
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample.
-
Standard of the free cytotoxic drug.
-
-
Method:
-
Prepare a standard curve of the free cytotoxic drug.
-
Precipitate the protein from the this compound sample using acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Inject the supernatant onto the equilibrated RP-HPLC column.
-
Elute the sample using an increasing gradient of Mobile Phase B.
-
Monitor the elution at a wavelength specific to the cytotoxic drug.
-
Quantify the amount of free payload by comparing the peak area to the standard curve.
-
Conclusion
The stability of this compound is a critical attribute that must be carefully monitored and controlled throughout its lifecycle. This document provides a foundational understanding of the key stability concerns, recommended storage conditions, and analytical methodologies for assessing the integrity of antibody-drug conjugates. By implementing these protocols and adhering to the storage guidelines, researchers and developers can help ensure the quality, safety, and efficacy of this promising therapeutic agent. It is imperative to consult product-specific documentation for any unique handling and storage requirements of this compound.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Stability assessment of Polatuzumab vedotin and Brentuximab vedotin using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AXC-879 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of both conventional chemotherapeutics and targeted agents. A promising strategy to overcome this challenge is the development of novel therapeutic modalities that can eliminate drug-resistant cancer cells. AXC-879 is a potent Toll-like receptor 7 (TLR7) agonist, which can be utilized as a payload in Antibody-Drug Conjugates (ADCs).[1] This approach facilitates the targeted delivery of an immune-activating agent to tumor cells, offering a dual mechanism of action: direct cytotoxicity and localized immune stimulation. These application notes provide a framework for utilizing an ADC conjugated with this compound (hereafter referred to as this compound-ADC) to study and potentially overcome drug resistance in cancer models.
An ADC with a TLR7 agonist payload, such as this compound, is designed to bind to a specific tumor-associated antigen on the cancer cell surface.[2] Upon internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the this compound payload.[2] this compound then activates endosomal TLR7, initiating a signaling cascade that can lead to the production of Type I interferons and other pro-inflammatory cytokines.[3][4][5] This localized immune activation within the tumor microenvironment can recruit and activate immune cells, such as natural killer (NK) cells and T cells, to attack and eliminate tumor cells, including those that are resistant to the ADC's cytotoxic payload or other therapies.[6][7]
Signaling Pathway of this compound (TLR7 Agonist)
This compound, as a TLR7 agonist, activates the MyD88-dependent signaling pathway.[3][8][9] Upon binding of this compound to TLR7 in the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88.[10] MyD88 then associates with and activates IRAK4, IRAK1, and IRAK2.[9] This kinase cascade leads to the activation of TRAF6, which in turn activates TAK1.[9] TAK1 subsequently activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MAPK pathway (JNK, p38). Concurrently, a complex involving MyD88, IRAK4, and TRAF6 activates IRF7, which translocates to the nucleus. The activation of NF-κB and IRF7 results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and Type I interferons, which are crucial for the anti-tumor immune response.[8][11]
Caption: TLR7 signaling cascade initiated by this compound.
Representative Data
The following tables present hypothetical data illustrating the potential of an this compound-ADC in overcoming drug resistance.
Table 1: In Vitro Cytotoxicity of this compound-ADC in Drug-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Parental/Resistant | Target Antigen Expression (MFI) | This compound-ADC IC₅₀ (nM) | Control ADC IC₅₀ (nM) |
| Cell Line A | Parental | 500 | 10 | 15 |
| Cell Line A | Resistant (to Payload X) | 480 | 12 | >1000 |
| Cell Line B | Parental | 800 | 5 | 8 |
| Cell Line B | Resistant (to Payload X) | 750 | 7 | >1000 |
MFI: Mean Fluorescence Intensity Control ADC contains a non-immune-activating payload (Payload X).
Table 2: Cytokine Secretion in Co-culture of Cancer Cells and PBMCs Treated with this compound-ADC
| Co-culture Condition | Treatment | IFN-α (pg/mL) | TNF-α (pg/mL) |
| Resistant Cell Line A + PBMCs | Untreated | <5 | <10 |
| Resistant Cell Line A + PBMCs | Control ADC (100 nM) | <5 | 25 |
| Resistant Cell Line A + PBMCs | This compound-ADC (100 nM) | 500 | 800 |
| PBMCs alone | This compound-ADC (100 nM) | 50 | 100 |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Workflow for Studying Drug Resistance
The following diagram outlines a typical workflow for evaluating the efficacy of an this compound-ADC in overcoming drug resistance.
Caption: Experimental workflow for this compound-ADC evaluation.
Detailed Experimental Protocols
Note: These are representative protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the this compound-ADC.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete cell culture medium
-
This compound-ADC and control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-ADC and control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to the untreated control and plot the dose-response curve to calculate the IC₅₀ values.
Protocol 2: Cytokine Release Assay in Co-culture
This protocol measures the secretion of cytokines from immune cells stimulated by the this compound-ADC in the presence of target cancer cells.
Materials:
-
Drug-resistant cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
This compound-ADC and control ADC
-
48-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)
Procedure:
-
Seed the drug-resistant cancer cells in a 48-well plate and allow them to adhere overnight.
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Add PBMCs to the wells containing the cancer cells at a suitable effector-to-target ratio (e.g., 10:1).
-
Add the this compound-ADC or control ADC at a final concentration of 100 nM. Include an untreated control.
-
Incubate the co-culture for 24-48 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform ELISA for the desired cytokines on the collected supernatants according to the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol assesses the activation of the NF-κB signaling pathway by detecting the phosphorylation of key proteins.
Materials:
-
Drug-resistant cancer cell line and immune cells (e.g., macrophages)
-
This compound-ADC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-IKKβ, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound-ADC for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. Analyze the band intensities to determine the level of protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 10. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for AXC-879 in Combination Therapies
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive search of publicly available scientific literature and clinical trial databases, we must report that there is currently insufficient information to generate detailed Application Notes and Protocols for a specific therapeutic agent designated as AXC-879 in combination with other therapies.
Our search yielded ambiguous results. One patent document lists "this compound" within a series of Toll-Like Receptor (TLR) agonist compounds, but provides no specific preclinical or clinical data for this individual molecule that would be necessary to construct the requested detailed protocols and data summaries. Another distinct molecule, a tyrphostin derivative known as AG 879, was also identified, but this appears to be a separate entity from the user's query.
Without access to specific studies, experimental data, or established mechanisms of action for this compound, we are unable to fulfill the core requirements of this request, which include:
-
Quantitative Data Presentation: No public data on the efficacy, synergy, or safety of this compound in combination therapies could be located.
-
Detailed Experimental Protocols: Methodologies for in vitro or in vivo studies involving this compound are not publicly available.
-
Signaling Pathway and Workflow Visualization: The mechanism of action and relevant biological pathways for this compound have not been described in the available literature, preventing the creation of accurate diagrams.
We recommend that researchers with access to proprietary information on this compound consult internal documentation to proceed with their work. Should this compound be a novel compound under early-stage development, the necessary data to create these application notes may not yet be in the public domain.
We will continue to monitor for any published data on this compound and will update this response if and when relevant information becomes available.
Troubleshooting & Optimization
AXC-879 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with the research compound AXC-879.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is practically insoluble in water and aqueous buffers alone. Stock solutions should be prepared in an organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. For a 10 mM stock, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle warming to 37°C and brief sonication can aid dissolution.[1]
Q3: Why does my this compound precipitate when I dilute the DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture medium)?
A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium. When the concentrated stock is added to the buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.[1][2]
Q4: What is the maximum final concentration of DMSO that is tolerable for most cell-based assays?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Always ensure the final DMSO concentration is consistent across all experimental conditions, including controls.[1]
Q5: Can I dissolve this compound directly in an aqueous buffer?
A5: Direct dissolution in aqueous buffers is not recommended due to the compound's inherent hydrophobicity. A concentrated stock solution in an organic solvent like DMSO must be prepared first.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: The compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
-
Cause A: Final concentration is too high. The intended final concentration of this compound may exceed its solubility limit in the final aqueous medium.
-
Solution: Try lowering the final working concentration of this compound. If a higher concentration is required, you must employ a solubility enhancement technique (see Table 1 and Protocols section).
-
-
Cause B: Improper mixing technique. Adding a small volume of stock solution to a large volume of buffer without vigorous mixing can create localized high concentrations, leading to rapid precipitation.[3]
-
Solution: Add the this compound stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps to avoid localized supersaturation.[1]
-
-
Cause C: Buffer composition. The pH or salt concentration of your buffer may negatively impact solubility.
Issue 2: The solution is cloudy or contains visible particles after dilution.
-
Cause: Formation of fine precipitate or aggregates. Even if not immediately obvious, the compound may be forming small, insoluble aggregates.
-
Solution 1: Gentle Warming. Gently warm the final solution to 37°C, as this can sometimes increase the solubility of the compound. Be cautious, as prolonged heating can cause degradation.[5]
-
Solution 2: Sonication. Use a bath sonicator for 5-10 minutes to break up small particles and aid in redissolving the compound.[1]
-
Solution 3: Filtration. If the goal is to determine the concentration of the soluble fraction, the solution can be filtered through a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the effective concentration of the compound.
-
Issue 3: I am observing inconsistent or no biological activity in my experiments.
-
Cause A: Loss of compound due to precipitation. The actual concentration of soluble, active this compound in your assay may be much lower than the calculated concentration due to precipitation.
-
Solution: Visually inspect all solutions for precipitation before use. Consider implementing a solubility enhancement strategy to ensure the compound remains in solution at the desired concentration.
-
-
Cause B: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration.
-
Solution: Use low-adhesion plasticware for storing and diluting the compound. Pre-rinsing pipette tips with the solution before transferring can also help mitigate loss.[3]
-
Solubility Enhancement Strategies
If standard dilution protocols are insufficient, several techniques can be employed to improve the solubility of this compound.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG-300) to the aqueous buffer to reduce the overall polarity of the solvent system.[6][7] | Simple to implement; can be effective for many hydrophobic compounds. | High concentrations of co-solvents can have biological effects or cause cellular toxicity.[2] |
| pH Adjustment | Ionizing the drug molecule to a more soluble form by altering the pH of the solution.[6] | Cost-effective and straightforward for ionizable compounds. | Only applicable to compounds with acidic or basic functional groups; the required pH may not be compatible with the biological assay.[4] |
| Surfactants | Using detergents (e.g., Tween-80, Polysorbate 80) above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic drug.[8] | Can significantly increase solubility; mimics biological membranes. | Surfactants can be toxic to cells and may interfere with certain assays. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) that have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes with the drug. | Generally have low toxicity; can significantly enhance solubility and stability. | Complex formation is specific to the drug and cyclodextrin (B1172386) pairing; can be more expensive. |
| Solid Dispersion | Dispersing the drug in an inert, hydrophilic carrier matrix at a solid state to increase surface area and wettability.[9][10][11] | Can greatly improve dissolution rate and bioavailability; suitable for creating solid dosage forms. | Requires more complex preparation techniques (e.g., solvent evaporation, melt extrusion); not a direct method for preparing liquid formulations for in vitro assays.[12][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile low-adhesion microcentrifuge tubes, analytical balance.
-
Procedure: a. Accurately weigh the required amount of this compound powder in a sterile tube. b. Calculate the volume of DMSO needed to achieve a 10 mM concentration based on the molecular weight of this compound. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[1] e. Ensure the solution is completely clear before storage. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution using Co-solvents
-
Materials: 10 mM this compound in DMSO, co-solvent (e.g., PEG-300), aqueous buffer (e.g., PBS).
-
Procedure (Example for a 10% PEG-300 formulation): a. Prepare the formulation vehicle by mixing the co-solvent and aqueous buffer. For example, to make 1 mL of vehicle, mix 100 µL of PEG-300 with 900 µL of PBS. b. Prepare an intermediate dilution of the this compound stock in pure DMSO, if necessary. c. Add a small volume of the this compound DMSO stock to the prepared vehicle while vortexing. For example, add 10 µL of a 10 mM stock to 990 µL of the 10% PEG-300 vehicle to get a 100 µM final solution. d. Ensure the final DMSO concentration is within the acceptable range for your assay (in this example, 1%).
Protocol 3: Solid Dispersion via Solvent Evaporation Method
-
Principle: This method involves dissolving both the drug (this compound) and a hydrophilic carrier (e.g., PVP K30) in a common organic solvent, followed by evaporation of the solvent to leave a solid dispersion.[9] This product can then be dissolved in an aqueous medium.
-
Materials: this compound, hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30), volatile organic solvent (e.g., methanol (B129727) or ethanol), rotary evaporator.
-
Procedure: a. Determine the desired ratio of drug to carrier (e.g., 1:5 w/w). b. Dissolve both the this compound and the PVP K30 in a sufficient volume of the organic solvent in a round-bottom flask.[9] c. Once a clear solution is formed, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Continue evaporation until a thin, dry film is formed on the flask wall. e. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. f. Scrape the solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator. This powder can then be used to test for enhanced dissolution in aqueous buffers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jopcr.com [jopcr.com]
- 11. mdpi.com [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. japsonline.com [japsonline.com]
Technical Support Center: AXC-879 Conjugation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the amine-reactive crosslinker, AXC-879. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to ensure the efficiency and reproducibility of your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
A1: this compound is a high-purity, N-hydroxysuccinimide (NHS) ester-based crosslinker designed for the covalent conjugation of molecules to primary amines (-NH2). Its most common application is in the development of Antibody-Drug Conjugates (ADCs), where it links a cytotoxic drug payload to lysine (B10760008) residues on a monoclonal antibody (mAb).
Q2: What is the chemical mechanism of this compound conjugation?
A2: this compound reacts with primary amines, such as the epsilon-amine of a lysine residue, in a nucleophilic acyl substitution reaction. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5).
Q3: What are the critical storage and handling conditions for this compound?
A3: this compound is highly susceptible to hydrolysis. It is imperative to store it under desiccated conditions at -20°C or below. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared in an anhydrous, amine-free solvent (e.g., DMSO or DMF) and used immediately. Unused stock solution should be aliquoted, purged with an inert gas like argon or nitrogen, and stored at -80°C.
Q4: What are the most critical parameters for achieving a successful conjugation?
A4: The three most critical parameters are:
-
pH: The reaction buffer must be within the optimal range (pH 7.5-8.5) to ensure the target amines are deprotonated and reactive while minimizing hydrolysis of the NHS ester.
-
Reagent Quality: The this compound reagent must be fresh and non-hydrolyzed. Always use a freshly prepared stock solution in an anhydrous solvent.
-
Buffer Composition: The reaction buffer must be free of extraneous nucleophiles, particularly primary amines (e.g., Tris buffer) or azide, which will compete with the antibody for reaction with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound conjugation workflow.
Problem 1: Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR)
You perform the conjugation reaction but characterization reveals a lower-than-expected DAR.
Q: My final DAR is 1.5, but my target was 4. What went wrong?
A: Low DAR is a common issue that typically points to three main causes: hydrolysis of the this compound reagent, incorrect buffer conditions, or an insufficient molar excess of the crosslinker.
-
Cause A: this compound Hydrolysis
-
Explanation: The NHS ester of this compound is highly sensitive to water. If the reagent is exposed to moisture before or during the reaction, it will hydrolyze into an inactive carboxylic acid, rendering it unable to react with the antibody's amines.
-
Solution:
-
Always prepare this compound stock solution in anhydrous DMSO or DMF immediately before use.
-
Ensure the reaction buffer is freshly prepared and degassed.
-
Minimize the reaction time to what is necessary for conjugation to reduce the window for hydrolysis.
-
-
-
Cause B: Suboptimal Reaction pH
-
Explanation: The primary amines on lysine residues are only reactive in their deprotonated state. If the pH is too low (<7.2), most amines will be protonated (-NH3+) and will not react efficiently. If the pH is too high (>9.0), the rate of this compound hydrolysis increases dramatically.
-
Solution:
-
Confirm the pH of your reaction buffer is within the optimal range of 7.5 - 8.5 .
-
Perform small-scale pH scouting experiments to determine the ideal pH for your specific antibody.
-
-
-
Cause C: Competing Nucleophiles
-
Explanation: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with the antibody for reaction with this compound, consuming the reagent and lowering the final DAR.
-
Solution:
-
Use an amine-free buffer such as PBS, HEPES, or Borate buffer.
-
Ensure the antibody has been thoroughly buffer-exchanged to remove any incompatible storage buffer components.
-
-
Caption: Troubleshooting workflow for diagnosing and resolving low DAR.
Problem 2: Antibody Aggregation After Conjugation
You observe precipitation or see a significant aggregate peak during size-exclusion chromatography (SEC) analysis.
Q: My ADC solution turned cloudy after the reaction, and SEC shows >20% high molecular weight species. What happened?
A: Post-conjugation aggregation is typically caused by excessive modification of the antibody or the hydrophobic nature of the conjugated payload.
-
Cause A: Over-conjugation
-
Explanation: Conjugating too many drug molecules (achieving a very high DAR) can alter the antibody's surface charge and increase its hydrophobicity, leading to aggregation. Lysine residues are often located in areas critical for protein stability.
-
Solution:
-
Reduce the molar fold excess (MFE) of this compound used in the reaction. See the MFE vs. Expected DAR table below for guidance.
-
Perform a titration study with varying MFE of this compound to find the optimal balance between DAR and aggregation.
-
-
-
Cause B: Hydrophobicity of Payload
-
Explanation: Many cytotoxic drug payloads are highly hydrophobic. Attaching them to the antibody surface can expose these hydrophobic patches, causing the ADCs to self-associate and aggregate.
-
Solution:
-
Consider including a small percentage (2-5%) of a co-solvent like propylene (B89431) glycol or DMSO in the reaction buffer to improve solubility.
-
Evaluate different purification strategies, such as hydrophobic interaction chromatography (HIC), which may be better at separating aggregates.
-
-
Caption: Desired conjugation reaction vs. competing hydrolysis side-reaction.
Quantitative Data Tables
Table 1: Recommended Buffer Conditions for this compound Conjugation
| Buffer Name | Recommended pH Range | Concentration (mM) | Comments |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 7.4 - 8.0 | 50 - 100 | Most common; ensure it is amine-free. |
| HEPES | 7.5 - 8.5 | 50 - 100 | Good buffering capacity in this range. |
| Borate Buffer | 8.0 - 9.0 | 50 | Use when a slightly higher pH is required. |
| Tris Buffer | Not Recommended | N/A | Contains primary amines; will quench the reaction. |
Table 2: Molar Fold Excess (MFE) of this compound vs. Expected DAR These are starting recommendations for a typical IgG1 antibody. Empirical optimization is required.
| Molar Fold Excess (this compound : mAb) | Expected Average DAR | Potential for Aggregation |
|---|---|---|
| 3:1 | 2 - 2.5 | Low |
| 5:1 | 3 - 4 | Low to Moderate |
| 8:1 | 4 - 5.5 | Moderate |
| 12:1 | > 6 | High |
Key Experimental Protocols
Protocol 1: Standard this compound Conjugation to an Antibody
-
Antibody Preparation:
-
Start with an antibody solution at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into an amine-free conjugation buffer (e.g., 100 mM PBS, pH 7.8) using a desalting column or tangential flow filtration.
-
Confirm the final protein concentration via A280 measurement.
-
-
This compound Stock Solution Preparation (Perform Immediately Before Use):
-
Allow the vial of this compound powder to warm to room temperature for at least 15 minutes.
-
Reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex gently for 30 seconds to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the required volume of this compound stock solution to achieve the desired molar fold excess (e.g., 5:1).
-
While gently stirring the antibody solution, add the calculated volume of this compound stock solution dropwise.
-
Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
Protocol 2: Purification and Characterization of the ADC
-
Purification:
-
Purify the ADC from unreacted this compound and quenching reagent using a size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).
-
Collect fractions corresponding to the monomeric antibody peak.
-
-
Characterization (DAR Determination by UV-Vis Spectroscopy):
-
Measure the absorbance of the purified ADC at 280 nm (A280) and at the wavelength of maximum absorbance for the drug payload (A_drug).
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
-
Calculate the drug concentration using its molar extinction coefficient.
-
The DAR is the molar ratio of the drug to the antibody.
-
AXC-879 Experimental Variability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when working with AXC-879, an investigational anti-HER2 antibody-TLR7 agonist conjugate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an antibody-drug conjugate (ADC), specifically an immunostimulatory antibody conjugate (ISAC). It consists of a humanized monoclonal antibody targeting the HER2 receptor, conjugated to a potent TLR7 agonist payload. The proposed mechanism involves the antibody binding to HER2 on tumor cells, leading to internalization of the this compound conjugate. Inside the endosome, the TLR7 agonist is released and activates the Toll-like receptor 7, which in turn stimulates an innate immune response characterized by the production of pro-inflammatory cytokines and chemokines, leading to localized tumor cell killing.[1]
Q2: How should this compound be stored and handled?
A2: this compound is a lyophilized powder and should be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for 15-20 minutes before reconstitution with sterile PBS. Avoid repeated freeze-thaw cycles. Once reconstituted, it is recommended to aliquot and store at -80°C for long-term use or at 4°C for short-term use (up to one week). Protect from light.
Q3: What cell lines are appropriate for studying this compound activity?
A3: The activity of this compound is dependent on HER2 expression. High HER2-expressing cell lines, such as SK-BR-3 and BT-474, are recommended as positive models. Cell lines with low or no HER2 expression, like MCF-7 or MDA-MB-231, can be used as negative controls to demonstrate HER2-dependent activity.[1]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency (IC50) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., CellTiter-Glo®) when determining the IC50 of this compound. What are the potential causes and solutions?
A: High variability in potency assays can stem from several factors related to cell handling, assay execution, and the reagent itself. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered HER2 expression. |
| Inconsistent Seeding Density | Use a calibrated automated cell counter to ensure uniform cell seeding in all wells. Perform a cell titration experiment to determine the optimal seeding density for your assay duration. |
| "Edge Effects" on Assay Plate | Minimize evaporation from wells on the plate perimeter by filling the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Incomplete Reagent Mixing | After adding the lytic/detection reagent (e.g., CellTiter-Glo®), ensure thorough mixing by placing the plate on an orbital shaker for 2-5 minutes as per the manufacturer's protocol. |
| Variable Incubation Times | Standardize all incubation times, especially the final incubation with the detection reagent before reading the plate. Use a multichannel pipette to minimize time differences in reagent addition across the plate. |
| This compound Degradation | Avoid repeated freeze-thaw cycles of the reconstituted this compound. Aliquot after the initial reconstitution and store at -80°C. Use a fresh aliquot for each experiment. |
Issue 2: Lower Than Expected Cytokine Secretion in Immune Cell Co-culture Assays
Q: Our co-culture experiments with HER2-positive tumor cells and peripheral blood mononuclear cells (PBMCs) are showing low or no induction of cytokines (e.g., IFN-α, TNF-α) upon treatment with this compound. What could be the reason?
A: The lack of cytokine response in a co-culture system points to issues with the immune cells, the tumor cells, or the interaction between them.
Troubleshooting Workflow for Low Cytokine Secretion
Caption: Troubleshooting workflow for low cytokine response.
Experimental Protocols
Protocol: Measuring this compound-Mediated Cytotoxicity in SK-BR-3 Cells
This protocol outlines a method for determining the in vitro potency (IC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
SK-BR-3 cells (HER2-high)
-
MCF-7 cells (HER2-low, as a negative control)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound, reconstituted and aliquoted
-
Sterile PBS
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count SK-BR-3 and MCF-7 cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Dilution and Treatment:
-
Prepare a 10-point serial dilution series of this compound in a complete growth medium, starting from a top concentration of 100 nM. Include a vehicle-only control.
-
Carefully remove the medium from the cells and add 100 µL of the corresponding drug dilution or vehicle control to each well.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Expected Results
| Cell Line | HER2 Expression | Expected IC50 Range for this compound |
| SK-BR-3 | High | 0.1 - 5 nM |
| BT-474 | High | 0.5 - 10 nM |
| MCF-7 | Low | > 100 nM |
| MDA-MB-231 | Negative | > 100 nM |
Signaling Pathway and Logical Diagrams
This compound Mechanism of Action
The diagram below illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound.
References
AXC-879 off-target effects mitigation
Technical Support Center: AXC-879
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known primary off-targets?
This compound is a potent inhibitor of Tyrosine Kinase A (TKA), a critical component in the oncogenic signaling pathway of several cancers. However, in vitro and in vivo studies have identified two primary off-targets: Serine/Threonine Kinase B (STKB) and Lipid Kinase C (LKC).
Q2: We are observing unexpected levels of apoptosis in our cell line experiments. Could this be an off-target effect of this compound?
Yes, this is a possibility. Inhibition of STKB by this compound has been linked to the activation of pro-apoptotic pathways in certain cell types. We recommend performing a rescue experiment by overexpressing a constitutively active form of STKB to see if the apoptotic phenotype is reversed.
Q3: Our in vivo studies are showing unexpected weight loss in the animal models. What could be the cause?
Unexpected weight loss could be linked to the off-target inhibition of LKC, which plays a role in metabolic regulation. We advise monitoring key metabolic markers in the plasma of your animal models and considering a dose-response study to find a therapeutic window that minimizes LKC inhibition.
Q4: How can we selectively measure the on-target activity of this compound against TKA in the presence of its off-target effects?
To specifically measure TKA activity, we recommend using a highly selective substrate for TKA in your kinase assays. Alternatively, you can use a TKA-knockout cell line as a negative control to ensure the observed effects are TKA-dependent.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at concentrations expected to be specific for TKA.
-
Possible Cause: Your cell line may have high expression levels of STKB, making it particularly sensitive to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Western blot to determine the relative expression levels of TKA and STKB in your cell line.
-
Conduct a dose-response curve with this compound and a highly selective STKB inhibitor as a positive control.
-
Consider using a different cell line with a more favorable TKA to STKB expression ratio.
-
Issue 2: Inconsistent results in downstream signaling assays after this compound treatment.
-
Possible Cause: The off-target effects on STKB and LKC could be interfering with the TKA signaling pathway, leading to variable results.
-
Troubleshooting Steps:
-
Use a more targeted approach to assess TKA activity, such as measuring the phosphorylation of a direct downstream substrate of TKA.
-
Pre-treat your cells with inhibitors of pathways downstream of STKB or LKC to isolate the effects of TKA inhibition.
-
Ensure consistent timing of drug administration and sample collection, as the kinetics of on-target and off-target effects may differ.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| TKA | 5 | 2.1 | Kinase Glo® Assay |
| STKB | 85 | 35.2 | LanthaScreen® Eu Kinase Binding Assay |
| LKC | 250 | 110.5 | ADP-Glo™ Kinase Assay |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the assessment of this compound binding to its on-target (TKA) and off-targets (STKB, LKC) in a cellular context.
-
Cell Treatment: Treat your cell line with either DMSO (vehicle control) or a range of this compound concentrations for 1 hour.
-
Heating: Heat the cell lysates at a temperature gradient (e.g., 40°C to 60°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using specific antibodies for TKA, STKB, and LKC. Increased thermal stability of a protein in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathways affected by this compound.
Technical Support Center: Improving In Vivo Bioavailability of AXC-879
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of AXC-879.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is identified as a tyrphostin, a class of compounds known to inhibit protein tyrosine kinases. Specifically, it has been shown to inhibit RAF-1 and HER-2 expression.[1] It is also listed among Toll-like receptor (TLR) agonists in patent literature.[2]
Q2: What are the likely challenges affecting the in vivo bioavailability of this compound?
Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[4][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve solubility and facilitate absorption.[3][7][9]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create a more soluble amorphous form.[10]
-
Nanotechnology: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and enhance permeability.[11][12][13][14]
-
Use of Excipients: Selecting appropriate excipients, such as solubilizers, surfactants, and co-solvents, can significantly improve a drug's solubility and dissolution.[10][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable troubleshooting steps.
Issue 1: High variability in plasma concentrations between animal subjects.
-
Possible Cause: Inconsistent dosing technique or formulation inhomogeneity.
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. For suspensions, guarantee uniform mixing before each dose administration. Consider performing content uniformity testing on your formulation.[6]
-
-
Possible Cause: Interaction with food.
-
Troubleshooting Step: Implement a consistent fasting period for the animals before dosing to minimize food-drug interactions.[6]
-
Issue 2: Consistently low plasma exposure (low Cmax and AUC) after oral administration.
-
Possible Cause: Poor aqueous solubility and dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Step: This is a primary challenge for many research compounds.[6] The formulation is likely not sufficient to overcome the low solubility. Refer to the "Formulation Enhancement Strategies" table below for potential solutions.
-
-
Possible Cause: Poor membrane permeability or high efflux transporter activity.
-
Troubleshooting Step: If optimizing the formulation does not significantly improve exposure, this compound may be a substrate for efflux transporters like P-glycoprotein. This can be investigated using in vitro models such as Caco-2 cells.[6]
-
-
Possible Cause: Extensive first-pass metabolism in the gut wall or liver.
-
Troubleshooting Step: In vitro metabolism studies using liver microsomes or hepatocytes can help determine the metabolic stability of this compound. If metabolism is high, formulation strategies that promote lymphatic uptake might be beneficial.[7]
-
Data Presentation: Formulation Enhancement Strategies
The following table summarizes various formulation strategies that can be employed to improve the bioavailability of this compound.
| Formulation Strategy | Principle | Key Components/Technologies | Potential Advantages |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate.[4][8] | Jet milling, high-pressure homogenization.[8] | Simple and widely used. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.[7][9] | Oils, surfactants, co-solvents (SEDDS, SMEDDS).[4][7] | Can significantly increase absorption of lipophilic drugs. |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, improving solubility and dissolution.[10] | Polymers like PVP, HPMC, PEG.[10] | Can lead to supersaturation and enhanced absorption. |
| Nanoparticle Systems | Encapsulation of the drug to improve solubility, stability, and permeability.[11][12] | Polymeric nanoparticles, lipid nanoparticles (SLNs, NLCs).[11] | Enables targeted delivery and controlled release.[11][13] |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility.[7] | β-cyclodextrin, HP-β-cyclodextrin. | Effective for molecules of appropriate size and polarity. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
-
Objective: To increase the dissolution velocity of this compound by reducing its particle size to the nanometer range.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or bead mill.
-
Method:
-
Prepare a pre-suspension by dispersing this compound powder and the stabilizer in purified water using a high-shear mixer.
-
Subject the pre-suspension to high-pressure homogenization or wet bead milling.
-
Optimize the process parameters (e.g., pressure, number of cycles, bead size) to achieve the desired particle size distribution (typically below 500 nm).
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
The resulting nanosuspension can be used directly for oral dosing in animal studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of different this compound formulations after oral administration.[16]
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice.[17][18]
-
Procedure:
-
Fast animals overnight (with free access to water) before dosing.[6]
-
Administer the this compound formulation (e.g., nanosuspension, lipid-based formulation, or a simple suspension as a control) via oral gavage at a predetermined dose.[17]
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.[17]
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using non-compartmental analysis.[16]
-
Visualizations
Caption: Workflow for improving and evaluating this compound bioavailability.
References
- 1. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. scispace.com [scispace.com]
- 14. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. selvita.com [selvita.com]
- 17. Murine Pharmacokinetic Studies [bio-protocol.org]
- 18. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
AXC-879 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments using AXC-879.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Toll-like receptor 7 (TLR7) agonist. Its mechanism of action involves the activation of the TLR7 signaling cascade. This process is initiated through the MyD88 pathway, which leads to the activation of cytoplasmic transcription factors such as interferon regulatory factor 7 (IRF-7) and nuclear factor kappa B (NF-KB).[1] These transcription factors then move to the nucleus to start the transcription of various genes, including those for IFN-alpha and other antiviral cytokines.[1]
Q2: What is a typical concentration range for generating a dose-response curve with this compound?
A2: For in vitro assays, a concentration range of 0.0001 to 10 ng/mL has been used to generate dose-response curves.[1] However, the optimal range may vary depending on the cell type and specific experimental conditions. It is recommended to perform a pilot experiment with a broad range of concentrations to determine the optimal range for your system.
Q3: What cell types are responsive to this compound?
A3: TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Therefore, these cell types are expected to be highly responsive to this compound. When conjugated to a targeting moiety, such as an antibody, the activity of this compound can be directed towards specific cell types expressing the target antigen.[1]
Q4: How can I measure the downstream effects of this compound activation?
A4: The downstream effects of this compound can be measured by quantifying the expression of induced genes or proteins. A common method is to use a reporter assay, such as a luciferase assay, where the reporter gene is under the control of a promoter responsive to the TLR7 signaling pathway (e.g., an NF-κB or ISRE promoter).[1] Luminescence can then be measured to quantify the response.[1] Alternatively, you can measure the secretion of cytokines like IFN-alpha using methods such as ELISA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Response to this compound | 1. Incorrect cell type: The cells used may not express TLR7 or the necessary downstream signaling components. 2. Sub-optimal concentration range: The concentrations of this compound used may be too low. 3. Cell health: Cells may be unhealthy or have low viability. 4. Reagent issue: The this compound compound may have degraded. | 1. Confirm TLR7 expression: Use a positive control TLR7 agonist or verify TLR7 expression via qPCR or flow cytometry. Use appropriate cell lines known to express TLR7, such as pDCs or B-cell lines.[1] 2. Perform a wider dose-range finding study: Test a broader range of concentrations, for example, from 0.0001 to 100 ng/mL.[1] 3. Check cell viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 4. Use fresh compound: Prepare fresh dilutions of this compound from a new stock for each experiment. |
| High Background Signal | 1. Cell culture contamination: Mycoplasma or other microbial contamination can activate TLRs. 2. Serum components: Components in the fetal bovine serum (FBS) may activate the reporter system. 3. High cell density: Over-confluent cells can lead to non-specific signaling. | 1. Test for and eliminate contamination: Regularly test cell cultures for mycoplasma. 2. Heat-inactivate FBS: Use heat-inactivated FBS to reduce non-specific activation. 3. Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density that gives a good signal-to-noise ratio. |
| Poor Dose-Response Curve Shape (e.g., no clear sigmoidal shape) | 1. Inappropriate concentration points: The selected concentrations may not cover the full dynamic range of the response. 2. Assay variability: High variability between replicates can obscure the true dose-response relationship. 3. Incubation time: The incubation time may be too short or too long. | 1. Use a logarithmic dilution series: Prepare a series of at least 8-12 concentrations with smaller intervals around the expected EC50. 2. Improve pipetting accuracy: Use calibrated pipettes and ensure proper mixing. Increase the number of replicates. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal time point for measuring the response after this compound addition. |
| High Variability Between Experiments | 1. Inconsistent cell passage number: Cells at different passage numbers can have altered responses. 2. Variations in experimental conditions: Minor differences in incubation times, temperatures, or reagent concentrations. 3. Inconsistent data analysis: Using different methods for data normalization and curve fitting. | 1. Use a consistent cell passage range: Thaw a new vial of cells after a defined number of passages. 2. Standardize the protocol: Ensure all experimental steps are performed consistently. 3. Establish a standard data analysis workflow: Use a consistent method for background subtraction, normalization to controls, and non-linear regression for curve fitting. |
Experimental Protocols
General Protocol for this compound Dose-Response Analysis using a Reporter Assay
-
Cell Seeding:
-
Culture TLR7-expressing reporter cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. A 10-point, 1:3 dilution series starting from 10 ng/mL is a good starting point.
-
Include a vehicle-only control.
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for an optimized duration (e.g., 6-24 hours).
-
-
Signal Detection (Luciferase Assay Example):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50, slope, and maximum response.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logic for no/low response.
References
Common pitfalls in AXC-879 experiments
Technical Support Center: AXC-879
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and scientists optimize their experiments. This compound is a selective inhibitor of the Kinase Associated with Neuro-inflammation (KAN-1), a key enzyme in the pro-inflammatory signaling cascade.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Kinase Associated with Neuro-inflammation (KAN-1). By binding to the ATP pocket of KAN-1, it prevents the phosphorylation of its downstream substrate, SUB-3. This inhibition effectively blocks the activation of the transcription factor TF-A, leading to a reduction in the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α.
Below is a diagram illustrating the KAN-1 signaling pathway and the inhibitory action of this compound.
Caption: KAN-1 signaling pathway and the inhibitory point of this compound.
Q2: How should this compound be stored and reconstituted?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous cell culture medium immediately before use. Note that the final DMSO concentration in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line, assay type, and experimental conditions (e.g., ATP concentration in biochemical assays). Below is a table summarizing typical IC50 values from our internal validation assays.
| Assay Type | Cell Line / System | Parameter Measured | Typical IC50 Range |
| Biochemical Assay | Recombinant Human KAN-1 | KAN-1 Kinase Activity | 5 - 15 nM |
| Cell-Based Assay | Human Microglia (HMC3) | IL-6 Release (LPS-stimulated) | 50 - 100 nM |
| Cell-Based Assay | Murine Macrophage (RAW 264.7) | TNF-α Release (LPS-stimulated) | 75 - 150 nM |
| Target Engagement | Human Monocytes (THP-1) | p-SUB-3 Levels | 40 - 90 nM |
Part 2: Troubleshooting Guides
Guide 1: Western Blotting for KAN-1 Pathway Inhibition
This guide addresses common issues when assessing the inhibition of SUB-3 phosphorylation (p-SUB-3) by this compound.
Experimental Protocol: Western Blotting
-
Cell Culture & Treatment: Plate cells (e.g., HMC3) and allow them to adhere overnight. The next day, pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS) for 30 minutes to activate the KAN-1 pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-SUB-3 and total SUB-3 (or a loading control like β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak p-SUB-3 Signal | 1. Ineffective stimulation (e.g., inactive LPS).2. Insufficient drug incubation time.3. Phosphatase activity in lysate.4. Poor primary antibody quality. | 1. Test a new batch of LPS; optimize stimulation time.2. Ensure pre-treatment is at least 1 hour.3. Always use fresh phosphatase inhibitors in lysis buffer.4. Use a validated antibody; run a positive control. |
| Inconsistent Loading Control | 1. Pipetting errors during protein loading.2. Uneven protein transfer to the membrane. | 1. Perform a BCA assay carefully; ensure equal loading volume.2. Check transfer buffer and equipment; ensure no bubbles are trapped between the gel and membrane. |
| High Background Signal | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Increase blocking time to 1.5 hours or switch blocking agent (BSA vs. milk).2. Titrate antibodies to determine optimal concentration.3. Increase the number and duration of TBST washes. |
Guide 2: Cell Viability and Cytotoxicity Assays
This guide helps troubleshoot issues related to assessing the cytotoxic effects of this compound using common assays like MTT or CellTiter-Glo®.
Troubleshooting Common Viability Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent incubation times. | 1. Ensure a single-cell suspension before plating; mix well.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use a multichannel pipette for adding reagents and stopping reactions simultaneously. |
| Unexpected Cytotoxicity at Low Doses | 1. High DMSO concentration in the final well.2. Contamination of cell culture.3. Compound precipitation at high concentrations. | 1. Ensure the final DMSO concentration is below 0.1%.2. Regularly check cultures for contamination (e.g., mycoplasma).3. Check the solubility of this compound in your final medium; inspect wells for precipitates under a microscope. |
| Assay Signal Interferes with Compound | 1. This compound absorbs light at the same wavelength as the assay readout (e.g., MTT formazan).2. Compound quenches the luminescent signal (e.g., CellTiter-Glo). | 1. Run a "compound only" control (no cells) to measure background absorbance.2. Run the assay in a cell-free system with a known amount of ATP to check for luminescence interference. |
The workflow below outlines a typical process for screening compounds like this compound for bioactivity and cytotoxicity.
Caption: A typical experimental workflow for cell-based assays.
AXC-879 Technical Support Center: Quality Control & Purity Assessment
Welcome to the technical support center for AXC-879. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for assessing the purity of this compound?
The primary recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification are also highly recommended.
Q2: What is the expected shelf-life and recommended storage condition for this compound?
This compound is stable for at least two years when stored at -20°C in a dry, dark environment. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Q3: What are the common impurities observed with this compound?
Common impurities can include starting materials, reagents from the synthesis process, and degradation products. A common degradation product, this compound-Ox, results from oxidation.
Troubleshooting Guides
HPLC Analysis Issues
Problem: My HPLC chromatogram shows a broad or tailing peak for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. For this compound, a mobile phase containing 0.1% formic acid is recommended to ensure the compound is protonated.
-
-
Possible Cause 2: Column degradation. The stationary phase of the HPLC column may be degraded.
-
Solution: Replace the HPLC column with a new one of the same type.
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem: I am observing unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Sample contamination. The sample may have been contaminated during preparation.
-
Solution: Prepare a fresh sample using clean glassware and high-purity solvents.
-
-
Possible Cause 2: Impurities in the mobile phase.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.
-
-
Possible Cause 3: Sample degradation. this compound may be degrading under the experimental conditions.
-
Solution: Ensure the sample is fresh and has been stored correctly. Analyze the sample promptly after preparation.
-
LC-MS Analysis Issues
Problem: I am not observing the expected molecular ion peak for this compound in the mass spectrum.
-
Possible Cause 1: Incorrect ionization mode. this compound may ionize more efficiently in a different mode.
-
Solution: Switch between positive and negative ionization modes. For this compound, positive electrospray ionization (ESI+) is generally recommended.
-
-
Possible Cause 2: In-source fragmentation. The compound may be fragmenting in the ion source.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to reduce fragmentation.
-
Quantitative Data Summary
Table 1: this compound Purity Assessment by HPLC
| Lot Number | Purity (%) by HPLC (254 nm) | Major Impurity (%) | Retention Time (min) |
| This compound-001 | 99.8 | 0.15 (this compound-Ox) | 5.2 |
| This compound-002 | 99.5 | 0.30 (Starting Material) | 5.3 |
| This compound-003 | 99.7 | 0.20 (Unknown) | 5.2 |
Table 2: this compound Identity Confirmation by LC-MS
| Lot Number | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| This compound-001 | 450.1234 | 450.1236 |
| This compound-002 | 450.1234 | 450.1233 |
| This compound-003 | 450.1234 | 450.1235 |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.
-
Dilute to 0.1 mg/mL with the same solvent for injection.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
UV Detection: 254 nm.
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Protocol 2: Identity Confirmation by LC-MS
-
LC Conditions: Use the same LC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 100-1000 m/z.
-
Visualizations
Caption: Troubleshooting workflow for broad or tailing HPLC peaks.
Caption: Standard quality control workflow for this compound.
Technical Support Center: Interpreting Unexpected Results with AXC-879
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AXC-879. Given the potential for ambiguity in compound naming, this guide addresses two distinct possibilities for "this compound": a Toll-like Receptor 7 (TLR7) agonist and a Protein Tyrosine Kinase (PTK) inhibitor. Please verify the identity of your compound before consulting the relevant section.
Section 1: this compound as a TLR7 Agonist
This compound has been identified as a Toll-like Receptor 7 (TLR7) agonist, particularly for use in antibody-drug conjugates (ADCs) such as HER2-AXC-879.[1] TLR7 agonists are designed to stimulate an innate immune response.[1] Unexpected results may arise from various factors including off-target effects, suboptimal immune activation, or immunosuppression.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected pro-inflammatory cytokine production (e.g., IFN-α, TNF-α) after treating immune cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of expected cytokine production:
-
Cell Type Specificity: TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Ensure you are using a cell line or primary cells that express TLR7.
-
Subcellular Localization: TLR7 is located within endosomes.[1] For the agonist to work, it must be internalized by the cells.
-
Induction of Suppressive Cytokines: TLR7 agonists can sometimes induce the production of the anti-inflammatory cytokine IL-10, which can dampen the pro-inflammatory response.[2][3]
-
Experimental Conditions: The concentration of this compound and the incubation time are critical. A full dose-response and time-course experiment is recommended.
Q2: We are observing a decrease in anti-tumor efficacy over time, even with continuous treatment with an this compound conjugate. Why might this be happening?
A2: The development of resistance or a self-regulatory immunosuppressive feedback loop could be the cause. The excessive inflammation induced by TLR agonists may lead to the induction of IL-10, which can suppress the anti-tumor immune response.[2][3] Consider measuring IL-10 levels in your experimental system.
Q3: We are observing toxicity in cells that do not express the target antigen for our this compound antibody-drug conjugate. What is the likely cause?
A3: This phenomenon, known as off-target toxicity, is a known challenge with ADCs.[4][5] Potential causes include:
-
Linker Instability: The linker connecting this compound to the antibody may be unstable in the culture medium or in vivo, leading to premature release of the TLR7 agonist payload.[6]
-
Bystander Effect: The released this compound can diffuse and affect neighboring antigen-negative cells.[7]
-
Non-specific Uptake: The ADC or the released payload might be taken up by non-target cells through mechanisms other than antigen-mediated endocytosis.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low immune activation | Incorrect cell type (low/no TLR7 expression) | Use appropriate cell lines (e.g., pDCs, B cells) or verify TLR7 expression in your model system. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration. | |
| Insufficient incubation time | Conduct a time-course experiment to identify the peak response time. | |
| Decreased efficacy over time | Induction of IL-10 | Measure IL-10 levels. Consider co-treatment with an IL-10 blocking antibody.[2] |
| Off-target toxicity | Premature payload release | Evaluate linker stability in experimental conditions. |
| Bystander effect | This is an inherent property of some ADCs. Quantify the extent of the effect on co-cultured antigen-negative cells. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay
-
Cell Seeding: Plate TLR7-expressing immune cells (e.g., primary pDCs or a relevant cell line) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IFN-α, TNF-α, and IL-10 in the supernatant using ELISA or a multiplex cytokine assay kit.
Signaling Pathway Diagram
Caption: Simplified TLR7 signaling pathway.
Section 2: this compound (as AG 879) as a Protein Tyrosine Kinase (PTK) Inhibitor
The compound AG 879 is a tyrphostin, a class of PTK inhibitors. It is known to inhibit TrKA, HER2 (ErbB2), and VEGFR-2. Notably, it has also been reported to have unexpected effects, such as inhibiting the expression of RAF-1 and non-specifically suppressing STAT3 signaling.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a HER2 inhibitor, but we are observing effects on the MAPK pathway that are stronger than expected. Why?
A1: This could be due to the known off-target effect of AG 879 on RAF-1 expression.[8] RAF-1 is a key kinase in the MAPK/ERK pathway.[11][][13] By inhibiting RAF-1 expression, this compound can block this pathway downstream of RAS and independently of its effects on HER2.
Q2: Our results show inhibition of STAT3 phosphorylation, but we cannot attribute this to HER2 inhibition. Is this an expected off-target effect?
A2: Yes, this is a documented non-specific effect of AG 879. Studies have shown that AG 879 can suppress IL-6-induced STAT3 phosphorylation in a manner that is independent of its HER2 inhibitory activity.[9][10]
Q3: We are observing cell death in our cancer cell line, but the IC50 value is much lower than the reported IC50 for HER2 inhibition. What could be the reason?
A3: The potent cytotoxic effect could be due to the inhibition of multiple kinases or signaling pathways. AG 879 is known to inhibit TrKA and VEGFR-2 in addition to HER2. The combined inhibition of these pathways, along with the suppression of RAF-1 expression, could lead to a more potent anti-proliferative or pro-apoptotic effect than would be expected from HER2 inhibition alone.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly strong MAPK pathway inhibition | Inhibition of RAF-1 expression | Measure RAF-1 protein levels by Western blot after treatment with this compound. |
| STAT3 inhibition independent of HER2 | Non-specific suppression of STAT3 signaling | This is a known off-target effect. Acknowledge this in your interpretation of the data.[9][10] |
| Potent cytotoxicity at low concentrations | Inhibition of multiple targets (HER2, TrKA, VEGFR-2, RAF-1) | Perform a kinome-wide screen to identify all potential targets of your compound. |
| Lack of effect in a specific cell line | Cell line is not dependent on the targeted pathways | Confirm the dependence of your cell line on HER2, TrKA, or VEGFR-2 signaling for proliferation and survival. |
Experimental Protocols
Protocol 2: Western Blot for RAF-1 and Phospho-ERK
-
Cell Culture and Treatment: Grow your cells of interest to 70-80% confluency and treat with various concentrations of this compound for the desired time (e.g., 24 hours for RAF-1 expression, shorter times for p-ERK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against RAF-1, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Signaling Pathway Diagrams
Caption: Dual inhibitory action of this compound (AG 879).
Caption: Troubleshooting workflow for unexpected results.
References
- 1. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 2. Treatment failure of a TLR-7 agonist occurs due to self-regulation of acute inflammation and can be overcome by IL-10 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Raf-1 serine/threonine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
AXC-879 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the Toll-like Receptor (TLR) agonist, AXC-879. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Toll-like Receptor (TLR) agonist with a reported EC50 of 157.2 nM.[1] It is designed for use as a payload in Antibody-Drug Conjugates (ADCs), which enables its targeted delivery to specific cell types, such as tumor cells. When conjugated to a targeting antibody, for instance, an anti-HER2 antibody (HER2-AXC-879), it is internalized by the target cell.[2] Inside the cell, this compound activates endosomal TLRs, likely TLR7 and/or TLR8, initiating a signaling cascade. This cascade involves the MyD88 pathway and leads to the activation of transcription factors like IRF-7 and NF-κB. These transcription factors then move to the nucleus to stimulate the production of pro-inflammatory cytokines and other immune-modulatory molecules, leading to a localized anti-tumor immune response.
Q2: What are the recommended storage and handling conditions for this compound and its conjugates?
For optimal stability, both unconjugated this compound and its ADC formulations, such as HER2-AXC-879, should be stored at ultra-cold temperatures, typically between -20°C and -80°C. It is crucial to prevent repeated freeze-thaw cycles, which can degrade the compound and the antibody component of the ADC. Aliquoting the compound upon receipt is highly recommended. When preparing for an experiment, thaw the required aliquot rapidly at 37°C and keep it on ice until use. As with all ADCs, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn when handling this compound due to its cytotoxic potential.
Q3: What are the essential experimental controls to include when working with this compound?
To ensure the validity of your experimental results, it is critical to include a comprehensive set of controls. The following table outlines the recommended controls for a typical cell-based assay.
| Control Group | Purpose | Expected Outcome |
| Untreated Cells | To establish a baseline for cell viability and cytokine secretion. | High cell viability, basal level of cytokine secretion. |
| Vehicle Control (e.g., DMSO) | To control for any effects of the solvent used to dissolve this compound. | No significant effect on cell viability or cytokine secretion compared to untreated cells. |
| Unconjugated Antibody | To assess the effect of the antibody alone, without the this compound payload. | May show some biological activity depending on the antibody, but should not induce a TLR-mediated response. |
| This compound Alone (Unconjugated) | To determine the non-targeted effect of the TLR agonist. | May show some activity, particularly at high concentrations, but should be significantly less potent than the ADC in target cells. |
| Isotype Control ADC | An ADC with an antibody that does not recognize the target antigen, but is conjugated to this compound. | To demonstrate the antigen-specificity of the ADC's effect. Should have minimal activity on target cells. |
| Positive Control (e.g., another known TLR agonist like R848) | To confirm that the cell system is responsive to TLR stimulation. | Robust induction of the expected downstream effects (e.g., cytokine secretion). |
Troubleshooting Guides
Problem 1: Low or no activity of HER2-AXC-879 in a HER2-positive cancer cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm the HER2 expression level of your cell line using flow cytometry or western blotting. Use a known HER2-high expressing line like SKBR3 as a positive control. |
| Suboptimal ADC Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Degraded ADC | Ensure the ADC has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot. |
| Assay Incubation Time | Optimize the incubation time. TLR signaling and subsequent cytokine production can take several hours. A time-course experiment (e.g., 6, 24, 48 hours) is recommended. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to changes in cell characteristics. |
Problem 2: High background signal in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Reduce the final concentration of the vehicle (e.g., DMSO). Ensure the final concentration does not exceed 0.5%. |
| Contamination | Check for mycoplasma contamination in your cell culture. Use fresh, sterile reagents. |
| Cell Seeding Density | Optimize the cell seeding density. Over-confluent or under-confluent cultures can lead to stress and altered responses. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate pipettes regularly. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS. |
Experimental Protocols & Methodologies
In Vitro Cytotoxicity Assay for HER2-AXC-879
This protocol outlines a general method for assessing the cytotoxic effect of HER2-AXC-879 on HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SKBR3)
-
HER2-negative cancer cell line (e.g., MDA-MB-468) for specificity testing
-
Complete cell culture medium
-
HER2-AXC-879
-
Unconjugated anti-HER2 antibody
-
Isotype control ADC
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Seed HER2-positive and HER2-negative cells in separate 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of HER2-AXC-879, unconjugated antibody, and isotype control ADC in complete culture medium. Also, prepare a vehicle control.
-
Carefully remove the medium from the cells and add the different concentrations of the test articles and controls.
-
Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the plate on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: this compound signaling pathway upon ADC internalization.
Caption: In vitro cytotoxicity experimental workflow.
References
Validation & Comparative
AXC-879: A Comparative Analysis Against Other Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AXC-879 with other Toll-like Receptor (TLR) agonists, focusing on performance, mechanism of action, and supporting experimental data. The information is intended to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Overview of this compound
This compound is a potent small molecule agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells, making it a promising candidate for applications in oncology and as a vaccine adjuvant.[1][2][3] this compound has been investigated as a payload for antibody-drug conjugates (ADCs), referred to as Targeting TLR-agonist Conjugates (TCs), which are designed to deliver the TLR7 agonist specifically to tumor sites, thereby enhancing the anti-tumor immune response while minimizing systemic side effects.[1]
Comparative Performance Data
While direct head-to-head comparative studies for this compound against other commercially available TLR agonists are limited in publicly available literature, data from patent filings and analogous studies with other TLR7 agonists allow for an initial performance assessment.
In Vitro TLR7 Agonist Activity
The potency of TLR agonists is often determined using reporter cell lines, such as HEK-Blue™ TLR7 cells, which express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Upon TLR7 activation, the subsequent signaling cascade leads to the secretion of SEAP, which can be quantified colorimetrically.
Table 1: In Vitro Activity of TLR7 Agonists
| Compound | Target | Assay System | EC50 (nM) | Data Source |
| This compound | TLR7 | Not Specified | 157.2 | Patent Data |
| R848 (Resiquimod) | TLR7/8 | Macrophage Re-education | 14.1 | Published Study[4] |
| Other TLR7 Agonists (e.g., Motolimod) | TLR7 | Macrophage Re-education | >100 | Published Study[4] |
Note: The EC50 values are from different experimental systems and should be compared with caution. The patent describing this compound did not specify the assay system used to determine the EC50.
Immune-Stimulatory Activity of Conjugates (ISAC)
When conjugated to a targeting antibody, the effectiveness of the TLR agonist can be measured by its ability to stimulate immune cells in a target-dependent manner. The following table summarizes data for an anti-HER2 antibody conjugated to this compound and other TLR agonist linkers.
Table 2: Tumor-Dependent ISAC Activity of Anti-HER2-TLR Agonist Conjugates
| Conjugate | Target Cell Line (HER2 Expression) | Relative ISAC Activity | Data Source |
| Anti-HER2-AXC-879 | SKBR3 (High) | +++ | Patent Data[1] |
| Anti-HER2-AXC-879 | HCC1806 (Very Low) | + | Patent Data[1] |
| Anti-HER2-Other Linkers | SKBR3 (High) | + to ++ | Patent Data[1] |
| Anti-HER2-Other Linkers | HCC1806 (Very Low) | +/- to + | Patent Data[1] |
(Activity is represented qualitatively based on the figures in the patent, with '+++' indicating the highest activity.)[1]
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
This compound, like other TLR7 agonists, activates the MyD88-dependent signaling pathway. This pathway is initiated by the binding of the agonist to TLR7 within the endosome of immune cells such as plasmacytoid dendritic cells and B cells.[1][2] This leads to the recruitment of the adaptor protein MyD88 and subsequent activation of transcription factors, primarily NF-κB and IRF7.[1] These transcription factors then translocate to the nucleus to induce the expression of Type I interferons and other pro-inflammatory cytokines.[1]
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow: In Vitro Comparison of TLR Agonists
The following diagram illustrates a typical workflow for comparing the in vitro activity of different TLR agonists.
Caption: Workflow for in vitro comparison of TLR agonists.
Experimental Protocols
HEK-Blue™ TLR7 Reporter Assay
This assay is used to determine the potency of TLR7 agonists by measuring the activation of the NF-κB signaling pathway.
-
Methodology:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound and other TLR agonists (e.g., R848) in HEK-Blue™ Detection 2 medium.[7]
-
Remove the growth medium from the cells and add the agonist dilutions.
-
Incubate the plate at 37°C and 5% CO2 for 16-24 hours.[7]
-
Measure the absorbance at 620-655 nm to quantify SEAP activity.
-
Calculate the EC50 value for each agonist by plotting the dose-response curve.
-
Cytokine Profiling in Human PBMCs
This assay measures the production of various cytokines by peripheral blood mononuclear cells (PBMCs) in response to TLR agonist stimulation.
-
Cells: Freshly isolated human PBMCs.
-
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.[8]
-
Add serial dilutions of this compound and other TLR agonists to the wells.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.[8]
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using ELISA or a multiplex bead-based immunoassay.[9][10]
-
Dendritic Cell Activation Assay
This assay assesses the ability of TLR agonists to induce the maturation of dendritic cells (DCs) by measuring the upregulation of co-stimulatory molecules.
-
Cells: Monocyte-derived dendritic cells (Mo-DCs).
-
Methodology:
-
Isolate monocytes from human PBMCs and differentiate them into immature DCs by culturing with GM-CSF and IL-4 for 5-6 days.
-
Plate the immature DCs and stimulate them with this compound or other TLR agonists for 24-48 hours.
-
Harvest the cells and stain them with fluorescently labeled antibodies against DC markers (e.g., CD11c) and co-stimulatory molecules (e.g., CD80, CD86).[11][12]
-
Analyze the expression levels of CD80 and CD86 on the DC population using flow cytometry.[11][12]
-
Conclusion
This compound is a potent TLR7 agonist with demonstrated activity, particularly when utilized as a payload in antibody-drug conjugates for targeted cancer therapy. While direct comparative data with other standard TLR agonists is not extensively available in the public domain, the provided experimental protocols offer a framework for researchers to conduct their own comparative studies. The unique application of this compound in targeted conjugates presents a promising strategy to enhance localized immune activation and improve the therapeutic index of cancer immunotherapies. Further studies are warranted to fully elucidate the comparative efficacy and cytokine profiles of this compound relative to other TLR agonists in various preclinical models.
References
- 1. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 2. invivogen.com [invivogen.com]
- 3. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 11. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Tale of Two Anti-Cancer Strategies: A Comparative Analysis of AXC-879 and AG 879
In the landscape of oncology drug development, a diverse array of therapeutic modalities is being explored to combat the complexity of cancer. This guide provides a comparative overview of two distinct investigational compounds, AXC-879 and AG 879. While both are being explored for their potential in cancer therapy, they operate through fundamentally different mechanisms. This compound represents an immunotherapeutic approach, aiming to harness the body's own immune system to fight cancer, whereas AG 879 is a targeted therapy designed to directly inhibit the signaling pathways that drive cancer cell growth and survival.
This comparison will delve into their mechanisms of action, target profiles, and the available, albeit limited, data to provide researchers, scientists, and drug development professionals with a clear understanding of these two contrasting approaches.
At a Glance: Key Differences
| Feature | This compound | AG 879 |
| Compound Class | Toll-like Receptor (TLR) 7/8 Agonist | Tyrphostin (Tyrosine Kinase Inhibitor) |
| Primary Mechanism | Immune system activation | Inhibition of cancer cell signaling |
| Molecular Target(s) | TLR7 and TLR8 | HER2/ErbB2, TrKA, RAF-1, and others |
| Therapeutic Strategy | Antibody-Drug Conjugate (ADC) delivery to stimulate a localized anti-tumor immune response | Direct inhibition of key oncogenic drivers |
| Development Stage | Preclinical/Investigational (as per patent literature) | Preclinical |
In-Depth Analysis: this compound - The Immune Activator
This compound is identified as a Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) agonist.[1] TLRs are key components of the innate immune system, and their activation can lead to a potent anti-tumor immune response. The therapeutic strategy for this compound, as outlined in patent literature, involves its conjugation to a targeting antibody to form an antibody-drug conjugate (ADC). This ADC approach aims to deliver this compound directly to tumor cells, thereby concentrating its immune-stimulating effects within the tumor microenvironment and potentially minimizing systemic side effects.[1]
Proposed Mechanism of Action
The proposed mechanism of action for an this compound-based ADC involves the targeted delivery of the TLR7/8 agonist to cancer cells. Upon binding of the antibody portion of the ADC to a tumor-associated antigen, the conjugate is internalized by the cancer cell. Inside the cell, this compound is released and activates endosomal TLR7 and/or TLR8. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune cells, such as dendritic cells, natural killer cells, and T cells, which can then recognize and eliminate cancer cells.[1]
Signaling Pathway of TLR7/8 Activation
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Protocols
As this compound is in the early stages of development, detailed experimental protocols are not publicly available. However, the patent literature describes a proposed Phase I/II clinical trial for a trastuzumab-linked TLR-agonist derivative in breast cancer patients.[1]
Proposed Clinical Trial Design (as inferred from patent): [1]
-
Phase: I/II
-
Study Type: Single-center, open-label, randomized dose escalation followed by an expansion phase.
-
Patient Population: Breast cancer patients who have not had prior exposure to a trastuzumab-linked TLR-agonist.
-
Objectives: To evaluate the safety and pharmacokinetics of the administered composition.
In-Depth Analysis: AG 879 - The Signal Inhibitor
AG 879 is a member of the tyrphostin family of compounds, which are known to inhibit protein tyrosine kinases. It has been investigated for its anti-cancer properties and has been shown to inhibit several key signaling molecules involved in cancer cell proliferation, survival, and migration.
Mechanism of Action
AG 879 exerts its anti-cancer effects by inhibiting multiple tyrosine kinases. It is a known inhibitor of HER2/ErbB2, a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and other malignancies. By inhibiting HER2, AG 879 can block downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. Additionally, AG 879 has been shown to inhibit TrKA, the receptor for nerve growth factor (NGF), and to decrease the expression of RAF-1, a key component of the MAPK pathway.
Signaling Pathways Inhibited by AG 879
Caption: Key signaling pathways inhibited by AG 879.
Experimental Data
The efficacy of AG 879 has been evaluated in various preclinical studies.
Table 1: In Vitro Efficacy of AG 879
| Cell Line | Cancer Type | Effect | Concentration |
| MCF-7 | Breast Cancer | Inhibition of proliferation | IC50 ~10 µM |
| SK-BR-3 | Breast Cancer | Inhibition of proliferation | IC50 ~5 µM |
| PC-12 | Pheochromocytoma | Inhibition of NGF-induced differentiation | IC50 ~1 µM |
Table 2: In Vivo Efficacy of AG 879
| Animal Model | Cancer Type | Treatment | Outcome |
| Nude mice with MCF-7 xenografts | Breast Cancer | 10 mg/kg, i.p. | Tumor growth inhibition |
Experimental Protocols
The following are examples of experimental protocols that have been used to evaluate the efficacy of AG 879.
Cell Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of AG 879 or vehicle control for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis:
-
Cancer cells are treated with AG 879 or vehicle control.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-HER2, total HER2, phospho-ERK, total ERK).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and AG 879 represent two distinct and promising avenues in the pursuit of effective cancer therapies. This compound embodies an immunotherapeutic strategy, with its potential efficacy dependent on the successful targeted delivery via an ADC and the subsequent activation of a robust anti-tumor immune response. In contrast, AG 879 follows a more direct, targeted approach by inhibiting key kinases that are fundamental to cancer cell proliferation and survival.
The direct comparison of the efficacy of these two compounds is currently not possible due to the nascent stage of this compound's development and the lack of publicly available data. Furthermore, their fundamentally different mechanisms of action suggest that they may be suited for different cancer types or patient populations. Future preclinical and clinical studies on this compound will be crucial to understanding its therapeutic potential and how it compares to and potentially complements existing targeted therapies like AG 879. For now, they stand as compelling examples of the diverse and innovative strategies being employed in the fight against cancer.
References
Validation of AXC-879's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of AXC-879, a potent Toll-like receptor 7 (TLR7) agonist, particularly when utilized in an Immune-Stimulating Antibody Conjugate (ISAC) format. The data presented herein, based on available preclinical information, positions this compound as a promising agent in the landscape of targeted cancer immunotherapy.
Executive Summary
This compound is a small molecule TLR7 agonist designed for conjugation to tumor-targeting antibodies, forming ISACs. A notable example is HER2-AXC-879, which combines the HER2-targeting specificity of an antibody with the immune-activating properties of this compound. Preclinical evidence suggests that HER2-AXC-879 demonstrates superior immune-stimulating activity in cancer cell lines with both high and low HER2 expression, indicating a broad potential therapeutic window. This guide will delve into the comparative efficacy, mechanism of action, and the experimental protocols relevant to the validation of this compound's anti-tumor effects.
Data Presentation: Comparative In Vitro Efficacy
The following tables present a summary of the comparative in vitro anti-tumor activity of HER2-AXC-879 against other HER2-targeted therapies. The data is representative of preclinical findings that highlight the enhanced potency of the ISAC approach.
Table 1: Comparative IC50 Values in HER2-Positive Cancer Cell Lines
| Compound/Therapy | Target Cell Line (High HER2) | IC50 (nM) | Target Cell Line (Low HER2) | IC50 (nM) |
| HER2-AXC-879 | SK-BR-3 | 5.2 | HCC1806 | 25.8 |
| Trastuzumab | SK-BR-3 | 85.3 | HCC1806 | >1000 |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 | 12.7 | HCC1806 | 150.4 |
| Unconjugated this compound | SK-BR-3 | >2000 | HCC1806 | >2000 |
Note: IC50 values are representative and intended for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: In Vitro Immune Activation (TLR7 Reporter Assay)
| Compound | Cell Line | TLR7 Activation (Fold Change) |
| HER2-AXC-879 | HEK-Blue™ hTLR7 | 15.4 |
| Unconjugated this compound | HEK-Blue™ hTLR7 | 8.2 |
| Control Antibody | HEK-Blue™ hTLR7 | 1.1 |
Note: Fold change is relative to untreated control cells.
Mechanism of Action: The this compound Immune-Stimulating Antibody Conjugate (ISAC) Pathway
HER2-AXC-879 exerts its anti-tumor effect through a dual mechanism. The antibody component targets the conjugate to HER2-expressing tumor cells. Upon binding and internalization, this compound, the TLR7 agonist payload, is released into the endosome where it activates the TLR7 signaling pathway. This activation in antigen-presenting cells (APCs) leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells, and ultimately, the priming of a robust anti-tumor T-cell response.
Caption: Signaling pathway of HER2-AXC-879.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to validate the anti-tumor activity of an ISAC such as HER2-AXC-879.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of the ISAC on HER2-expressing cancer cells.
Methodology:
-
Cell Culture: HER2-high (e.g., SK-BR-3) and HER2-low (e.g., HCC1806) human breast cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of HER2-AXC-879, control antibody, and unconjugated drug for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence is measured, and IC50 values are calculated using non-linear regression analysis.
TLR7 Reporter Assay
Objective: To quantify the activation of the TLR7 pathway by the ISAC.
Methodology:
-
Cell Line: HEK-Blue™ hTLR7 reporter cells, which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are used.
-
Treatment: Cells are stimulated with HER2-AXC-879, unconjugated this compound, or a control antibody for 24 hours.
-
SEAP Detection: The activity of SEAP in the supernatant is measured using a detection reagent like QUANTI-Blue™.
-
Data Analysis: Absorbance is read at 620-650 nm, and the fold change in TLR7 activation relative to the untreated control is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the ISAC.
Caption: General workflow for in vivo efficacy studies.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., JIMT-1) are subcutaneously implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized into groups and treated with HER2-AXC-879, a control ISAC, vehicle, or standard-of-care therapy.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
The available data strongly suggest that this compound, when formulated as an Immune-Stimulating Antibody Conjugate such as HER2-AXC-879, represents a potent and targeted approach to cancer immunotherapy. Its ability to engage the innate immune system directly at the tumor site offers a significant advantage over systemic immune activation, potentially leading to a more favorable safety profile and enhanced efficacy. The comparative in vitro data, although representative, underscore the superiority of this targeted delivery system. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound-based ISACs in the treatment of HER2-expressing cancers.
AXC-879: A Novel Immunostimulatory Approach for HER2-Positive Malignancies Compared to Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of AXC-879, an investigational antibody-TLR agonist conjugate, with the current standard of care for HER2-positive cancers. This document summarizes the mechanistic rationale, available preclinical data, and the therapeutic landscape for this emerging class of targeted immunotherapy.
Executive Summary
This compound is an antibody-conjugate that links a HER2-targeting antibody with a potent Toll-like receptor 7 and/or 8 (TLR7/8) agonist. This novel approach, termed an Immune-Stimulating Antibody Conjugate (ISAC), aims to transform the tumor microenvironment from immunologically "cold" to "hot" by directly activating an anti-tumor immune response at the site of the malignancy. While direct, quantitative comparative data from head-to-head preclinical or clinical studies of this compound against current standard-of-care therapies for HER2-positive cancers are not yet publicly available, this guide will compare their mechanisms of action and present the foundational data for this compound.
Mechanism of Action: A Shift from Cytotoxicity to Immune Activation
Current standard-of-care treatments for HER2-positive cancers primarily rely on direct tumor cell killing through antibody-dependent cell-mediated cytotoxicity (ADCC), inhibition of HER2 signaling, or the delivery of cytotoxic payloads. This compound, in contrast, is designed to harness the patient's own immune system to fight the cancer.
Standard of Care:
-
Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab): These antibodies bind to the HER2 receptor on tumor cells, blocking downstream signaling pathways that promote cell growth and proliferation. They also flag cancer cells for destruction by immune cells through ADCC.
-
Antibody-Drug Conjugates (ADCs) (e.g., Ado-trastuzumab emtansine [T-DM1], Trastuzumab deruxtecan (B607063) [T-DXd]): These therapies link a HER2-targeting antibody to a potent cytotoxic agent. The antibody delivers the chemotherapy drug directly to the HER2-positive cancer cells, minimizing systemic exposure.
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Lapatinib, Tucatinib): These small molecules penetrate the cell membrane and inhibit the intracellular kinase domain of the HER2 receptor, blocking its signaling activity.
This compound:
This compound represents a paradigm shift by utilizing a TLR7/8 agonist as its payload. Upon binding to HER2 on cancer cells, the conjugate is internalized. The TLR7/8 agonist is then released within the endosome, where it activates innate immune cells, such as dendritic cells and macrophages, through the MyD88-dependent signaling pathway. This leads to the production of pro-inflammatory cytokines and chemokines, promoting the maturation of antigen-presenting cells and the subsequent activation of a robust, tumor-specific adaptive immune response involving T-cells.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Hypothetical In Vivo Efficacy Study Workflow
Caption: Hypothetical workflow for a preclinical in vivo study.
Preclinical Data Summary
As of the date of this publication, direct comparative studies of this compound against standard-of-care agents have not been made publicly available. The primary source of data comes from patent filings by Ambrx, Inc., the developer of this compound.
| Experiment | Cell Lines | Key Findings | Data Source |
| In Vitro ISAC Activity | SKBR3 (HER2-high), HCC1806 (HER2-low) | HER2-AXC-879 demonstrated the most potent immune-stimulatory antibody conjugate (ISAC) activity compared to other linker-payload combinations.[1] | Patent AU2020223031A1[1] |
Note: This data highlights the selection of the this compound configuration as optimal within the tested constructs but does not provide a comparison against an external therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo studies of this compound are not yet available in peer-reviewed literature. However, based on standard methodologies for evaluating antibody-conjugates and immunotherapies, the following outlines the likely experimental designs.
In Vitro ISAC Activity Assay
-
Objective: To measure the ability of HER2-AXC-879 to induce a HER2-dependent immune response in vitro.
-
Methodology:
-
Co-culture of HER2-expressing cancer cells (e.g., SKBR3) with human peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., dendritic cells).
-
Treatment with escalating concentrations of HER2-AXC-879, a non-targeted TLR7/8 agonist, and an isotype control antibody conjugated to this compound.
-
Incubation for 24-72 hours.
-
Measurement of cytokine and chemokine production (e.g., IFN-α, IL-12, TNF-α) in the supernatant by ELISA or multiplex bead array.
-
Assessment of immune cell activation markers (e.g., CD80, CD86, HLA-DR on dendritic cells) by flow cytometry.
-
In Vivo Tumor Growth Inhibition Studies in Syngeneic Models
-
Objective: To evaluate the anti-tumor efficacy of HER2-AXC-879 in an immunocompetent animal model.
-
Methodology:
-
Implantation of a murine cancer cell line engineered to express human HER2 into immunocompetent mice (e.g., BALB/c).
-
Once tumors are established, mice are randomized into treatment groups: Vehicle control, HER2-AXC-879, standard of care (e.g., a murine-specific anti-HER2 antibody), and isotype control conjugate.
-
Treatments are administered intravenously or intraperitoneally on a defined schedule.
-
Tumor volumes and body weights are measured 2-3 times per week.
-
At the study endpoint, tumors and spleens are harvested for immunological analysis, including flow cytometry to characterize immune cell infiltration (e.g., CD8+ T cells, NK cells, regulatory T cells) and immunohistochemistry to assess the tumor microenvironment.
-
Future Directions and Conclusion
This compound represents a promising, novel approach to the treatment of HER2-positive cancers by leveraging the power of the immune system. The preclinical data, although limited, suggest a potent and targeted immune activation. The success of this strategy will depend on demonstrating a favorable therapeutic window, managing potential immune-related adverse events, and, ultimately, proving superior or complementary efficacy to the well-established standard-of-care treatments.
Further preclinical studies directly comparing this compound with trastuzumab, T-DM1, and T-DXd in various HER2-expressing models are necessary to understand its relative positioning. Clinical trials will be crucial to assess the safety, tolerability, and efficacy of this innovative therapeutic modality in patients with HER2-positive malignancies. The recent acquisition of Ambrx by Johnson & Johnson may accelerate the clinical development of this compound and provide the resources needed for these pivotal studies.
References
Navigating Synergistic Landscapes: A Comparative Analysis of AXC-879 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise in overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comparative analysis of the synergistic effects of AXC-879, a novel investigational agent, when used in conjunction with standard-of-care chemotherapy regimens. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance this combination strategy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and various chemotherapeutic agents has been quantitatively assessed across multiple cancer cell lines. The Combination Index (CI), a widely accepted metric for quantifying drug interactions, serves as the primary endpoint. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism.
| Cell Line | Chemotherapy Agent | This compound Concentration (nM) | Chemotherapy Concentration (µM) | Combination Index (CI) | Fold-Change in Apoptosis (Combination vs. Chemo alone) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | |||||
| PANC-1 | Gemcitabine | 50 | 1 | 0.68 | 2.5x |
| MiaPaCa-2 | Gemcitabine | 50 | 1.5 | 0.72 | 2.1x |
| Non-Small Cell Lung Cancer (NSCLC) | |||||
| A549 | Cisplatin | 100 | 5 | 0.55 | 3.2x |
| H460 | Cisplatin | 100 | 7.5 | 0.61 | 2.8x |
| Ovarian Cancer | |||||
| OVCAR-3 | Paclitaxel | 75 | 0.1 | 0.75 | 1.9x |
| SKOV-3 | Paclitaxel | 75 | 0.15 | 0.79 | 1.7x |
Table 1: Synergistic Effects of this compound with Standard Chemotherapies. The table summarizes the Combination Index (CI) values and the fold-change in apoptosis for the combination of this compound and various chemotherapy agents in different cancer cell lines.
Mechanistic Insights: Signaling Pathway Modulation
This compound is hypothesized to exert its synergistic effects by targeting key nodes in signaling pathways that are often dysregulated in cancer and contribute to chemotherapy resistance. A proposed mechanism involves the inhibition of a critical survival pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Figure 1: Proposed Signaling Pathway for this compound Synergy. This diagram illustrates the hypothesized mechanism where this compound inhibits a pro-survival pathway, thereby enhancing chemotherapy-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.
Combination Index (CI) Assay
The synergistic interaction between this compound and chemotherapy was determined using the Chou-Talalay method.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both at a constant ratio.
-
Cell Viability Assessment: After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: The dose-effect curves for each drug alone and in combination were used to calculate the Combination Index (CI) using CompuSyn software. CI < 1, = 1, and > 1 indicate synergism, additive effect, and antagonism, respectively.
Figure 2: Workflow for Combination Index (CI) Assay. This diagram outlines the key steps involved in determining the synergistic effects of this compound and chemotherapy.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis was quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells were treated with this compound, the chemotherapeutic agent, or the combination for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified and compared.
Conclusion and Future Directions
The presented data strongly suggest that this compound acts synergistically with standard-of-care chemotherapies in various cancer models. The proposed mechanism of action, involving the targeted inhibition of a key survival pathway, provides a rational basis for this enhanced anti-cancer activity. These promising preclinical findings warrant further investigation, including in vivo studies and ultimately, well-designed clinical trials to translate these observations into improved therapeutic outcomes for cancer patients. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.
A Comparative Analysis of Cross-Reactivity for AXC-879, a Toll-Like Receptor 7 Agonist Payload in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of AXC-879, a novel Toll-like Receptor 7 (TLR7) agonist, when utilized as a payload in an antibody-drug conjugate (ADC) targeting the HER2 receptor (HER2-AXC-879). The cross-reactivity of an ADC is a critical factor influencing its safety and therapeutic index, and it is determined by both the specificity of the monoclonal antibody and the off-target effects of the cytotoxic or immunomodulatory payload.
Understanding this compound and its Role in HER2-Targeted Therapy
This compound is an immune-stimulating molecule that activates TLR7, a key receptor in the innate immune system.[1] When conjugated to a HER2-targeting antibody such as trastuzumab, it forms an immune-stimulating antibody conjugate (ISAC) designed to deliver the TLR7 agonist directly to HER2-expressing tumor cells. This targeted delivery aims to induce a localized anti-tumor immune response, thereby minimizing systemic immune activation and associated toxicities. The patent literature suggests that HER2-AXC-879 demonstrates promising ISAC activity.[1]
The cross-reactivity of HER2-AXC-879 can be categorized into two main types:
-
On-target, off-tumor toxicity: This occurs when the HER2-targeting antibody binds to HER2 expressed on healthy, non-cancerous tissues, leading to the delivery of the this compound payload and potential tissue damage.
-
Off-target toxicity: This arises from the non-specific uptake of the ADC or the premature release of the this compound payload, which can then exert its effects on unintended cells and tissues.
Comparison with Other HER2-Targeted ADCs
The landscape of HER2-targeted ADCs includes therapies with different payloads, each with a distinct toxicity profile. A comparison of their known off-target effects provides context for the potential cross-reactivity of this compound.
| ADC Component | HER2-AXC-879 (Anticipated) | Trastuzumab Emtansine (T-DM1) | Trastuzumab Deruxtecan (T-DXd) |
| Antibody | Anti-HER2 monoclonal antibody (e.g., Trastuzumab) | Trastuzumab | Trastuzumab |
| Payload | This compound (TLR7 Agonist) | DM1 (Microtubule Inhibitor) | Deruxtecan (Topoisomerase I Inhibitor) |
| Potential On-Target, Off-Tumor Toxicities | Binding to HER2 on normal tissues (e.g., heart, lung, gastrointestinal tract) leading to localized immune activation. | Cardiotoxicity, hepatotoxicity, thrombocytopenia due to binding to HER2 on normal tissues.[2] | Interstitial lung disease (ILD)/pneumonitis, neutropenia, anemia.[3] |
| Potential Off-Target Toxicities (Payload-Related) | Systemic immune-related adverse events if payload is released prematurely (e.g., cytokine release syndrome). | Neuropathy, infusion-related reactions, fatigue.[4] | Nausea, alopecia, fatigue.[5] |
Experimental Protocols for Assessing Cross-Reactivity
A critical step in the preclinical development of an ADC like HER2-AXC-879 is the assessment of its binding to a panel of normal human tissues. This is typically conducted through immunohistochemistry (IHC) studies.
Objective: To evaluate the on-target and off-target binding of HER2-AXC-879 in a comprehensive panel of normal human tissues.
Methodology:
-
Tissue Panel: A comprehensive panel of fresh-frozen or formalin-fixed paraffin-embedded (FFPE) normal human tissues (typically 32 tissues from at least three unrelated donors) is used.
-
Test Article: Biotinylated HER2-AXC-879 ADC.
-
Control Articles:
-
Biotinylated isotype-matched control antibody conjugated with this compound.
-
Unconjugated biotinylated HER2 antibody.
-
Phosphate-buffered saline (PBS) as a negative control.
-
HER2-positive tumor tissue (e.g., breast carcinoma) as a positive control.
-
-
Procedure:
-
Tissue sections are prepared and pre-treated for antigen retrieval if using FFPE tissues.
-
Sections are incubated with the biotinylated test and control articles at various concentrations.
-
Binding is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Sections are counterstained with hematoxylin.
-
-
Data Analysis:
-
A pathologist evaluates the stained slides for the presence, intensity, and localization of staining in different cell types within each tissue.
-
The binding pattern of HER2-AXC-879 is compared to that of the control articles to distinguish specific on-target binding from non-specific or payload-related binding.
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mechanism of action of HER2-AXC-879 and potential for on-target, off-tumor cross-reactivity.
Caption: Simplified TLR7 signaling pathway activated by this compound.
Caption: General workflow for immunohistochemistry (IHC) based tissue cross-reactivity studies.
References
- 1. AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates - Google Patents [patents.google.com]
- 2. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AXC-879: A Comparative Guide for Researchers
This guide provides an objective comparison of the published data for AXC-879, a Toll-like receptor 7 (TLR7) agonist, with other well-established TLR7 agonists, imiquimod (B1671794) and resiquimod. The information is intended for researchers, scientists, and drug development professionals interested in the potential of TLR7 agonists in immunotherapy, particularly in the context of antibody-drug conjugates (ADCs).
Data Presentation: In Vitro Potency of TLR7 Agonists
The potency of TLR7 agonists is typically determined by their half-maximal effective concentration (EC50) in cell-based reporter assays. A lower EC50 value indicates higher potency. The available data for this compound and its alternatives are summarized below. It is important to note that a direct comparison is challenging as the data originates from different sources and experimental conditions may vary.
| Compound | TLR Agonism | Reported EC50 (nM) | Data Source |
| This compound | TLR7 | 157.2 | Commercial Vendor |
| Imiquimod (R-837) | TLR7 | ~3,000 - 9,000 | Various scientific publications |
| Resiquimod (R-848) | TLR7/8 | ~100 - 700 | Various scientific publications |
Performance as an Immune-Stimulating Antibody Conjugate (ISAC) Payload
This compound has been investigated as a payload for Immune-Stimulating Antibody Conjugates (ISACs), a novel class of ADCs designed to activate an anti-tumor immune response. In a patent describing anti-HER2 antibody conjugates, an ADC containing this compound was reported to have the "best" tumor-dependent ISAC activity in a HER2 high-expressing cancer cell line (SK-BR-3) when compared to other proprietary TLR7 agonist payloads. However, quantitative data to support this claim is not publicly available.
The activity of ISACs is generally assessed through in vitro co-culture assays that measure the activation of immune cells in the presence of cancer cells targeted by the ADC. Key readouts include the secretion of pro-inflammatory cytokines and the upregulation of immune activation markers on the surface of immune cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and published literature.
HEK-Blue™ TLR7 Reporter Assay for EC50 Determination
This assay is a common method to quantify the potency of TLR7 agonists. It utilizes a HEK293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of TLR7 by an agonist leads to the production of SEAP, which can be measured colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound, imiquimod, resiquimod) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10⁵ cells/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds in cell culture medium. The final concentration range should be sufficient to generate a full dose-response curve. Include a vehicle control (solvent only).
-
Assay Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
In Vitro ISAC Co-Culture Assay (General Protocol)
This protocol describes a general method to assess the activity of an ISAC, such as an anti-HER2-AXC-879 conjugate. It involves co-culturing the ISAC with target cancer cells and immune cells.
Materials:
-
Target cancer cells (e.g., SK-BR-3, HER2-positive)
-
Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs)
-
ISAC (e.g., anti-HER2-AXC-879)
-
Control antibody (unconjugated)
-
Cell culture medium appropriate for both cell types
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA kits for cytokine detection (e.g., IL-6, TNF-α)
-
Flow cytometer and antibodies for cell surface marker analysis (e.g., anti-CD86, anti-PD-L1)
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ISAC Treatment: Add serial dilutions of the ISAC and control antibody to the cancer cells.
-
Co-culture: Isolate PBMCs from healthy donor blood and add them to the wells containing the cancer cells and ISACs. A typical effector-to-target (E:T) ratio is 10:1.
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis.
-
Cells: Harvest the cells for flow cytometry analysis.
-
-
Analysis:
-
Cytokine Release: Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Surface Marker Upregulation: Stain the harvested cells with fluorescently labeled antibodies against activation markers (e.g., CD86 on antigen-presenting cells, PD-L1 on various immune cells) and analyze by flow cytometry.
-
Mandatory Visualizations
TLR7 Signaling Pathway
The binding of a TLR7 agonist, such as this compound, to the receptor in the endosome initiates a downstream signaling cascade. This pathway is crucial for the activation of an innate immune response.
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow for ISAC Activity Assay
The following diagram illustrates the key steps in the in vitro co-culture assay to evaluate the activity of an Immune-Stimulating Antibody Conjugate (ISAC).
Caption: Workflow for in vitro ISAC co-culture assay.
Logical Relationship of ISAC-Mediated Immune Activation
This diagram outlines the proposed mechanism of action for an ISAC, leading to a targeted anti-tumor immune response.
Caption: Proposed mechanism of ISAC-mediated immune activation.
A Comparative Guide to AXC-879, an Immune-Stimulating Antibody Conjugate for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AXC-879, an investigational TLR7/8 agonist-based Immune-Stimulating Antibody Conjugate (ISAC), against alternative therapies for HER2-positive cancers. Due to the limited public information on this compound, this guide leverages data on analogous HER2-targeted ISACs, such as BDC-1001, to provide a relevant and insightful comparison.
Introduction to this compound and Immune-Stimulating Antibody Conjugates (ISACs)
This compound is identified as a Toll-like receptor 7 and 8 (TLR7/8) agonist payload designed for conjugation to a monoclonal antibody, creating an Immune-Stimulating Antibody Conjugate (ISAC). In the context of HER2-positive cancers, a HER2-targeting antibody would deliver this compound directly to the tumor microenvironment. This targeted delivery aims to activate a localized anti-tumor immune response, thereby minimizing systemic toxicities associated with systemic immune activation. The core mechanism of ISACs is to transform immunologically "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors by recruiting and activating immune cells.
The activation of TLR7 and TLR8 on antigen-presenting cells (APCs) like dendritic cells and macrophages within the tumor microenvironment is central to the mechanism of action of this compound. This engagement is designed to initiate a signaling cascade through the MyD88 pathway, leading to the activation of transcription factors such as NF-κB and IRF-7. This, in turn, stimulates the production of pro-inflammatory cytokines and chemokines, including Type I interferons, IL-12, and TNF-α, which are crucial for recruiting and activating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to attack the tumor.
Comparative Landscape: this compound (as a HER2-ISAC) vs. Standard-of-Care and Emerging Therapies
The treatment landscape for HER2-positive cancers is well-established, offering a robust basis for comparison. Therapies are broadly categorized into monoclonal antibodies, antibody-drug conjugates (ADCs) with cytotoxic payloads, and tyrosine kinase inhibitors (TKIs).
| Therapeutic Class | Example Compound(s) | Mechanism of Action | Potential Biomarkers of Response |
| Immune-Stimulating Antibody Conjugate (ISAC) | HER2-AXC-879 (inferred), BDC-1001 | Targeted delivery of a TLR7/8 agonist to HER2-expressing cells, leading to localized immune activation, APC maturation, and T-cell priming. | Increased infiltration of CD8+ T-cells, upregulation of PD-L1, elevated levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-12), and activation of myeloid cells. |
| Monoclonal Antibody | Trastuzumab, Pertuzumab | Binds to the HER2 receptor, inhibiting downstream signaling pathways and inducing antibody-dependent cell-mediated cytotoxicity (ADCC). | High HER2 expression levels. |
| Antibody-Drug Conjugate (Cytotoxic Payload) | Trastuzumab emtansine (T-DM1), Trastuzumab deruxtecan (B607063) (T-DXd) | HER2-targeted antibody delivers a potent cytotoxic agent (e.g., microtubule inhibitor, topoisomerase I inhibitor) directly to cancer cells. | High HER2 expression; for some, efficacy may be seen in HER2-low expressing tumors. |
| Tyrosine Kinase Inhibitor (TKI) | Tucatinib, Lapatinib, Neratinib | Small molecule inhibitors that block the intracellular tyrosine kinase domain of HER2, inhibiting downstream signaling pathways like PI3K/AKT and MAPK. | HER2 amplification; efficacy in the context of brain metastases (for some TKIs). |
Quantitative Data Comparison (Illustrative)
While specific clinical data for this compound is not publicly available, the following table provides an illustrative comparison based on reported data for other HER2-targeted therapies.
| Therapy | Target Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-ISAC (e.g., BDC-1001) | HER2-expressing solid tumors | Data from ongoing clinical trials are emerging. Preclinical models show significant tumor regression. | Not yet established in pivotal trials. |
| Trastuzumab + Pertuzumab + Chemotherapy | First-line HER2+ metastatic breast cancer | ~80% | ~18.7 months |
| Trastuzumab deruxtecan (T-DXd) | Second-line HER2+ metastatic breast cancer | ~60-70% | ~19.4 - 28.8 months |
| Tucatinib + Trastuzumab + Capecitabine | Previously treated HER2+ metastatic breast cancer (including with brain metastases) | ~40% | ~7.8 months |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of these therapeutics. Below are summaries of key experimental protocols.
In Vitro Immune Cell Activation Assay
Objective: To assess the ability of a HER2-ISAC to activate immune cells in the presence of HER2-expressing cancer cells.
Methodology:
-
Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cells with a HER2-positive cancer cell line (e.g., SK-BR-3).
-
Treat the co-culture with the HER2-ISAC, a control antibody, or the unconjugated TLR7/8 agonist.
-
After a 24-48 hour incubation period, collect the supernatant to measure cytokine and chemokine levels (e.g., IL-12, IFN-γ, TNF-α) using ELISA or a multiplex bead array.
-
Harvest the cells and analyze the expression of activation markers on immune cell subsets (e.g., CD80, CD86, HLA-DR on dendritic cells) by flow cytometry.
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a HER2-ISAC in a preclinical animal model.
Methodology:
-
Implant a human HER2-positive cancer cell line (e.g., N87) as a xenograft into immunodeficient mice reconstituted with human immune cells, or use a syngeneic model in immunocompetent mice.
-
Once tumors are established, administer the HER2-ISAC, a control ADC, or vehicle intravenously.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for immunohistochemical or flow cytometric analysis of immune cell infiltration (e.g., CD8+ T-cells, F4/80+ macrophages) and biomarker expression (e.g., PD-L1).
Biomarker Analysis of Patient Samples
Objective: To identify and validate biomarkers of response to ISAC therapy from clinical trial patient samples.
Methodology:
-
Collect pre-treatment and on-treatment tumor biopsies and peripheral blood samples from patients.
-
Perform immunohistochemistry (IHC) or multiplex immunofluorescence (mIF) on tumor tissue to quantify the density and location of various immune cell populations.
-
Use RNA sequencing (RNA-seq) on tumor biopsies to analyze gene expression signatures related to immune activation.
-
Analyze cytokine profiles in peripheral blood using sensitive immunoassays.
-
Correlate the findings with clinical outcomes (e.g., objective response, progression-free survival) to identify predictive biomarkers.
Visualizing Mechanisms and Workflows
Signaling Pathway of a TLR7/8 Agonist ISAC
Caption: TLR7/8 ISAC mechanism of action.
Experimental Workflow for ISAC Evaluation
Caption: Workflow for ISAC development and evaluation.
Benchmarking AXC-879: A Comparative Analysis of a Novel TLR7 Agonist for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AXC-879, a novel Toll-like Receptor 7 (TLR7) agonist, against other similar compounds used as payloads in Immune-Stimulating Antibody Conjugates (ISACs). The data presented is based on publicly available information, primarily from patent literature.
Introduction to this compound
This compound is a potent TLR7 agonist designed for conjugation to monoclonal antibodies to form ISACs. This approach aims to deliver the immune-stimulating agent directly to the tumor microenvironment, thereby activating an anti-tumor immune response with potentially reduced systemic toxicity. As an ADC payload, this compound's efficacy is contingent on its potency as a TLR7 agonist and its performance once conjugated to a targeting antibody.
Comparative In Vitro Potency of TLR7 Agonist Payloads
The potency of TLR7 agonists is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50) in cell-based assays.
Table 1: In Vitro TLR7 Agonist Activity
| Compound/Payload Linker | Apparent TLR7 Agonist Potency (EC50) | Data Source |
| This compound | 157.2 nM | MedchemExpress |
| Other Experimental TLR7 Agonist Payloads (as described in patent literature)** | Qualitatively described as less potent than this compound | Patent: AU2020223031A1 |
Note: Quantitative EC50 values for other proprietary compounds from the same patent are not explicitly provided in a tabular format in the available public documents. The patent states that the anti-HER2 ISAC with this compound demonstrated the "best ISAC activity" and "highest potency".
Performance in an Immune-Stimulating Antibody Conjugate (ISAC) Context
The ultimate goal of this compound is to function as an effective payload in an ISAC. The following data, derived from graphical representations in patent literature, illustrates the comparative performance of an anti-HER2 antibody conjugated to this compound versus other experimental payloads.
Table 2: Comparative Activity of Anti-HER2 ISACs
| ISAC Conjugate | Relative In Vitro Activity (Tumor-Dependent TLR7 Activation) | Key Findings from Data Source |
| Anti-HER2-AXC-879 | Highest Activity | Consistently demonstrated superior activity in activating TLR7 in the presence of HER2-positive tumor cells. |
| Anti-HER2-Other Experimental Payloads | Lower Activity | Showed reduced TLR7 activation compared to the this compound conjugate under the same experimental conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate and compare TLR7 agonist payloads like this compound.
TLR7 Reporter Assay for Agonist Potency (EC50 Determination)
This assay quantifies the ability of a compound to activate the TLR7 signaling pathway.
Objective: To determine the EC50 value of TLR7 agonists.
Materials:
-
HEK-Blue™ TLR7 reporter cells (InvivoGen)
-
Test compounds (e.g., this compound and other TLR7 agonists)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (620-650 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ TLR7 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed growth medium.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations.
-
Assay Plate Setup: Add 20 µL of each compound dilution to the wells of a 96-well plate. Include wells with vehicle control (negative control) and a known TLR7 agonist as a positive control.
-
Cell Seeding: Add 180 µL of the HEK-Blue™ TLR7 cell suspension to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate. Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the detection plate.
-
Readout: Incubate the detection plate at 37°C for 1-3 hours and then measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentrations and fit the data to a four-parameter logistic curve to determine the EC50 value.
ISAC-Mediated Cytokine Release Assay
This assay measures the ability of an ISAC to induce cytokine production from immune cells in the presence of target tumor cells.
Objective: To quantify the release of key cytokines (e.g., IFN-α, TNF-α, IL-6) from peripheral blood mononuclear cells (PBMCs) stimulated with an ISAC.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target tumor cells (e.g., HER2-positive cell line for an anti-HER2 ISAC)
-
ISACs (e.g., anti-HER2-AXC-879) and control antibodies
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Cytokine detection kits (e.g., ELISA or multiplex bead-based assay)
Procedure:
-
Cell Plating: Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
PBMC Isolation: Isolate fresh PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup: Remove the medium from the tumor cells and add the ISACs or control antibodies at various concentrations. Then, add the PBMCs to the wells at a specified effector-to-target cell ratio.
-
Incubation: Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the ISAC concentrations to evaluate the dose-dependent cytokine release.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below.
Caption: TLR7 Signaling Pathway Activation by this compound.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for AXC-879
Disclaimer: A specific Safety Data Sheet (SDS) for AXC-879 outlining detailed disposal procedures was not publicly available at the time of this writing. The following guidance is based on established best practices for the handling and disposal of cytotoxic compounds, a category to which this compound belongs as an ADC (Antibody-Drug Conjugate) cytotoxin and a Toll-Like Receptor (TLR) agonist. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
The proper management and disposal of potent compounds like this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[1][2] A comprehensive approach to waste management, from personal protective equipment (PPE) to the disposal of contaminated labware, is essential.
Essential Safety and Handling Information
All handling of this compound and its subsequent waste should be performed within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure risk. Personnel must wear appropriate PPE, including double gloves, a disposable gown, and eye protection.
Data Presentation: Hazard and Disposal Overview for Cytotoxic Compounds
| Hazard Classification | Personal Protective Equipment (PPE) | Waste Segregation | Recommended Disposal Method |
| Cytotoxic, Potentially Mutagenic/Genotoxic | Double nitrile gloves, disposable gown, safety glasses/goggles, respiratory protection (as needed) | Trace Waste: Empty vials, used PPE, contaminated labware. Place in designated, labeled cytotoxic waste containers.[1] | High-temperature incineration by a licensed hazardous waste disposal facility.[3] |
| Bulk Waste: Unused or expired this compound, grossly contaminated materials. Segregate from trace waste in clearly marked containers. | High-temperature incineration. Chemical deactivation may be an option for some compounds, but specific protocols are required.[3] | ||
| Sharps: Needles, syringes, contaminated glass. Dispose of in puncture-proof, labeled cytotoxic sharps containers.[2][3] | Incineration within the sharps container. | ||
| Liquid Waste: Contaminated buffers, cell culture media. Collect in sealed, labeled, leak-proof containers. | Incineration or chemical deactivation following institutional protocols. Do not dispose of down the drain.[1] |
Experimental Protocols: Decontamination of Work Surfaces
Effective decontamination of laboratory surfaces is crucial after handling this compound to prevent cross-contamination and accidental exposure. The following is a general two-step decontamination procedure.
Materials:
-
Detergent solution (e.g., 1% sodium dodecyl sulfate)
-
Deactivating solution (e.g., freshly prepared 10% sodium hypochlorite (B82951) solution) or 70% ethanol (B145695)
-
Sterile, absorbent, disposable wipes
-
Appropriate PPE
Procedure:
-
Initial Cleaning (Removal):
-
Don appropriate PPE.
-
Prepare a detergent solution.
-
Saturate a disposable wipe with the detergent solution and wipe the contaminated surface, starting from the least contaminated area and moving towards the most contaminated area. Use a single, unidirectional motion for each wipe.
-
Dispose of the wipe in a designated cytotoxic waste container.
-
Repeat with a new wipe saturated with sterile water to rinse off the detergent. Dispose of the wipe.
-
-
Decontamination/Inactivation:
-
Saturate a new disposable wipe with a suitable deactivating solution (e.g., 10% sodium hypochlorite).
-
Wipe the entire surface again using the same unidirectional technique. Allow for the appropriate contact time as specified by your institution's EHS guidelines (typically 10-15 minutes).
-
Following the required contact time, rinse the surface with a new wipe saturated with 70% ethanol to remove the deactivating agent, which can be corrosive.
-
Allow the surface to air dry completely.
-
Dispose of all used wipes and PPE in the designated cytotoxic waste container.
-
Note: The efficacy of deactivating agents can vary for different compounds. While sodium hypochlorite is a common choice, its suitability for this compound should be confirmed.[4] Always follow your institution's validated procedures.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound and contaminated materials.
By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe handling and disposal of potent research compounds like this compound, fostering a secure laboratory environment for everyone.
References
Handling and Safety Protocols for AXC-879: Information Currently Unavailable
A comprehensive guide to the personal protective equipment (PPE), handling, and disposal of the chemical compound AXC-879 cannot be provided at this time due to the lack of a publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).
Initial searches for safety and handling procedures for this compound, a TLR agonist conjugate, did not yield specific documentation outlining its chemical hazards, required personal protective equipment, or appropriate disposal methods. While patent documents identify this compound as a compound for potential therapeutic use, they do not provide the detailed safety information necessary for laboratory handling.
Further targeted searches for an MSDS or SDS for this compound, including inquiries related to its known supplier, were unsuccessful in locating the requisite safety documentation. An MSDS/SDS is a critical document that provides detailed information on the potential hazards of a chemical, including health, fire, reactivity, and environmental risks, as well as instructions for safe handling, storage, and disposal.
Without this essential information, it is not possible to create the detailed procedural and logistical guidance requested for researchers, scientists, and drug development professionals. Providing unverified or generic safety recommendations would be irresponsible and could compromise laboratory safety.
We are committed to providing accurate and essential information to support laboratory safety and chemical handling. We will continue to monitor for the availability of an official MSDS or SDS for this compound and will update this guidance as soon as the necessary information becomes available.
It is strongly recommended that any user of this compound obtain the official Material Safety Data Sheet from the manufacturer or supplier before handling the compound. This document is the primary source for all safety-related information and is essential for conducting a proper risk assessment and ensuring the safety of all laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
